3-Bromo-2-fluoro-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQBHMQYXTOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618373 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-01-8 | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoro-5-methylpyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Overview
3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring bromine and fluorine atoms on the pyridine ring, provides active sites for a variety of chemical transformations.[1][2] This makes it a valuable building block in medicinal chemistry and the development of novel pharmaceutical compounds and agrochemicals. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 17282-01-8 | [3][4][5][6] |
| Molecular Formula | C₆H₅BrFN | [3][4][5][7] |
| Molecular Weight | 190.01 g/mol | [3][4][5][7] |
| Appearance | White powder / crystalline solid | [1] |
| Melting Point | 57.0 to 61.0 °C | [4] |
| Boiling Point | 207.8±35.0 °C (Predicted) | [4] |
| Density | 1.592 - 1.6 g/cm³ | [4][5] |
| Flash Point | 79.5±25.9 °C | [4] |
| Vapor Pressure | 0.318 mmHg at 25°C | [4][5] |
| Refractive Index | 1.530 | [4] |
| Topological Polar Surface Area | 12.9 Ų | [3][4] |
| Complexity | 99.1 | [3][4] |
Spectroscopic Data
While publicly available experimental spectra for this compound are limited, predicted data based on its structure provides valuable insights for characterization. The following tables summarize the expected spectroscopic data.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 | d | H-6 |
| ~7.5 | d | H-4 |
| ~2.3 | s | -CH₃ |
Note: Predicted values are based on general principles and analysis of similar structures.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, J ≈ 240 Hz) | C-2 (C-F) |
| ~148 | C-6 |
| ~142 (d, J ≈ 15 Hz) | C-4 |
| ~125 (d, J ≈ 5 Hz) | C-5 |
| ~118 (d, J ≈ 20 Hz) | C-3 (C-Br) |
| ~17 | -CH₃ |
Note: Predicted values are based on general principles and analysis of similar structures. The doublet (d) multiplicity and coupling constants (J) for carbon signals are due to C-F coupling.
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | High | [M-Br]⁺ |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) is a key identifier.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1150 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
Synthesis and Reactivity
This compound is primarily used as an intermediate in multi-step organic syntheses.[1][2] The bromine and fluorine substituents on the pyridine ring are key to its reactivity. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of other positions.
A general synthetic approach to fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride, followed by decomposition of the diazonium salt (a variation of the Balz-Schiemann reaction).
Caption: Conceptual synthesis pathway for fluoropyridines.
Applications in Research and Drug Development
As a versatile building block, this compound is utilized in the synthesis of more complex molecules with potential pharmacological activity.[8] Pyridine derivatives are common scaffolds in medicinal chemistry, known for a wide range of biological activities.[9] The incorporation of a fluorine atom can enhance key drug properties such as metabolic stability, bioavailability, and binding affinity.[9] This compound is therefore a valuable precursor for creating novel therapeutic agents.
Caption: Role as a building block in chemical synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and analysis of this compound.
General Synthesis Protocol for a Fluoropyridine Derivative
This protocol is a generalized procedure based on methods for synthesizing similar compounds, such as 2-bromo-3-fluoro-6-picoline.[10]
-
Diazotization: An appropriate aminopyridine precursor (e.g., 3-amino-2-bromo-5-methylpyridine) is dissolved in anhydrous hydrogen fluoride (HF) in a suitable reaction vessel (e.g., Teflon) at low temperature (-78 °C).
-
Addition of Nitrite: Sodium nitrite is added portion-wise to the solution while maintaining a low temperature.
-
Reaction: The reaction mixture is stirred and allowed to warm to a temperature between -5 °C and 5 °C for approximately 30 minutes. The temperature is then raised to 30-70 °C for another 30-60 minutes to facilitate the decomposition of the diazonium salt.[10]
-
Work-up: The reaction is quenched by carefully pouring the mixture into an ice/water slurry. The resulting solution is neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final fluoropyridine compound.[10]
General Protocol for Spectroscopic Analysis
This protocol provides a standard workflow for characterizing the synthesized compound.[11]
-
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]
-
Data Acquisition: Place the tube in the spectrometer. Optimize the magnetic field homogeneity (shimming). Acquire the ¹H and ¹³C spectra using standard pulse sequences.[11]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[11]
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Procedure: Dissolve a small amount of the sample in an appropriate solvent. Infuse the solution into the mass spectrometer and acquire the mass spectrum. Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.
-
Caption: Experimental workflow for compound characterization.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3][4] Proper safety precautions must be taken during handling and storage.
| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5][14]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.[16]
References
- 1. This compound | 17282-01-8 [chemicalbook.com]
- 2. This compound | 17282-01-8 [amp.chemicalbook.com]
- 3. This compound | C6H5BrFN | CID 21816563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synchem.de [synchem.de]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-2-fluoro-5-methylpyridine. This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its unique substitution pattern offers a versatile scaffold for medicinal chemists to explore new chemical entities with potential biological activity.
Core Molecular Data
This compound, with the CAS number 17282-01-8, is a substituted pyridine ring system. The presence of bromine and fluorine atoms, along with a methyl group, provides multiple reactive sites and modulates the electronic properties of the pyridine core, making it a valuable building block in synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
| CAS Number | 17282-01-8 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 57.0 to 61.0 °C | [1] |
| Boiling Point (Predicted) | 207.8 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | ~1.6 g/cm³ | [1] |
| Flash Point (Predicted) | 79.5 ± 25.9 °C | [1] |
Spectroscopic Data
Mass Spectrometry: The predicted mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 189.96622 |
| [M+Na]⁺ | 211.94816 |
| [M-H]⁻ | 187.95166 |
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The fluorine atom will likely cause splitting of the adjacent proton signal.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six distinct signals for the six carbon atoms. The carbon atoms bonded to or near the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-F stretching vibrations.
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis of a Halogenated Pyridine Intermediate
This protocol outlines a general workflow for the synthesis of a functionalized pyridine, which can be conceptually applied to this compound, likely starting from a corresponding aminofluoromethylpyridine precursor.
Objective: To synthesize a brominated fluoromethylpyridine via a Sandmeyer-type reaction.
Materials:
-
3-Amino-2-fluoro-5-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool a solution of 3-Amino-2-fluoro-5-methylpyridine in hydrobromic acid to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
Role in Drug Discovery and Development
Halogenated pyridines, such as this compound, are valuable building blocks in medicinal chemistry. The pyridine core is a common motif in many biologically active compounds, and the presence of halogen atoms provides several advantages:
-
Modulation of Physicochemical Properties: Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
Site for Further Functionalization: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Application in Kinase Inhibitor Synthesis
Pyridine derivatives are frequently employed as scaffolds for the development of kinase inhibitors, a class of targeted cancer therapies. While a specific kinase inhibitor synthesized directly from this compound is not prominently documented, the closely related isomer, 2-bromo-4-fluoro-5-methylpyridine, is used in the synthesis of inhibitors for pathways like the p38 MAP kinase pathway. This pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4]
The general strategy involves using the bromo-fluoro-methylpyridine core as a scaffold and building upon it through sequential cross-coupling reactions to synthesize the final inhibitor molecule.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
The diagram above illustrates a simplified representation of the p38 MAP kinase signaling pathway. Kinase inhibitors developed from scaffolds like bromo-fluoro-methylpyridines can be designed to target and inhibit key kinases such as p38 MAPK, thereby blocking the downstream signaling cascade that leads to inflammatory responses.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel, complex organic molecules. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working with this and related compounds in the pursuit of new therapeutic agents.
References
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine (CAS: 17282-01-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, expected reactivity in crucial cross-coupling and substitution reactions, and safety information.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features, including the presence of reactive bromine and fluorine atoms, make it a valuable precursor for introducing the 2-fluoro-5-methylpyridine moiety into larger molecular scaffolds.[1] The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a strategic advantage in drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17282-01-8 | [2][3] |
| Molecular Formula | C₆H₅BrFN | [2][3] |
| Molecular Weight | 190.01 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 57.0 to 61.0 °C | [2] |
| Boiling Point | 207.8 ± 35.0 °C (Predicted) | [2] |
| Density | ~1.6 g/cm³ | [2] |
| Flash Point | 79.5 ± 25.9 °C | [2] |
| Vapor Pressure | 0.318 mmHg at 25°C | [2] |
| Refractive Index | 1.530 (Predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [4] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on the principles of the Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate.[5]
Materials:
-
3-Amino-2-fluoro-5-methylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-2-fluoro-5-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
-
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its halogen substituents. The bromine atom at the 3-position is susceptible to participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective functionalization at the 3-position. The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds, and this compound is an excellent substrate for such transformations.
Caption: General workflow for Suzuki-Miyaura coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer, followed by purification of the product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for nucleophilic attack. While the C-F bond is strong, in highly electron-deficient aromatic systems, fluoride can act as a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position.
Caption: Nucleophilic aromatic substitution on this compound.
Spectral Data
Experimental spectral data for this compound is not widely published. The following table provides predicted mass spectrometry data. Researchers should obtain and interpret their own analytical data for confirmation of identity and purity.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 189.96622 |
| [M+Na]⁺ | 211.94816 |
| [M-H]⁻ | 187.95166 |
| [M]⁺ | 188.95839 |
| [M]⁻ | 188.95949 |
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.[6]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation/damage | H318/H319 |
| May cause respiratory irritation | H335 |
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
In all cases of exposure, seek immediate medical attention.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]
This technical guide is intended for informational purposes for qualified research professionals and should not be considered a substitute for a comprehensive risk assessment prior to use.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. synchem.de [synchem.de]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine
This document provides a comprehensive technical overview of this compound, a key pyridine-based intermediate in organic synthesis. It covers its chemical and physical properties, safety information, and generalized experimental protocols for its synthesis and characterization.
Core Compound Data
This compound is a halogenated pyridine derivative utilized primarily as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₅BrFN | [3][4] |
| Molecular Weight | 190.01 g/mol | [3][4][5] |
| CAS Number | 17282-01-8 | [3][4][5] |
| MDL Number | MFCD03095305 | [4] |
| EC Number | 807-945-5 | [3] |
| InChI Key | FWKQBHMQYXTOTD-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=C(N=C1)F)Br | [6] |
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Physical State | Solid, White Crystalline Powder | [7] |
| Melting Point | 57.0 to 61.0 °C / 59 °C | [8] |
| Boiling Point (Predicted) | 207.8 ± 35.0 °C at 760 mmHg | [7][8] |
| Density (Predicted) | 1.592 g/cm³ / ~1.6 g/cm³ | [7] |
| Flash Point (Predicted) | 79.5 ± 25.9 °C | [7][8] |
| Refractive Index (Predicted) | 1.530 | [7][8] |
| Vapor Pressure (Predicted) | 0.318 mmHg at 25°C | [8] |
| XLogP3 (Predicted) | 2.3 | [3][8] |
| Topological Polar Surface Area | 12.9 Ų | [3][8] |
Safety and Handling
Aggregated GHS information indicates that this compound is hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used.[2][9]
| Hazard Information | Details | Reference(s) |
| GHS Pictograms | Corrosion, Exclamation Mark | |
| Signal Word | Danger | [9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H335: May cause respiratory irritation. | [3][8] |
| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection). Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor). Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). | [2][3][8] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for similar pyridine derivatives.
Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor like 3-amino-5-methylpyridine. The following is a representative synthetic route.
Caption: A plausible multi-step synthesis route for this compound.
Methodology:
-
Diazotization and Bromination: 3-Amino-5-methylpyridine is treated with an acid (e.g., hydrobromic acid) and cooled. A solution of sodium nitrite is added dropwise to form an in-situ diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to yield 3-bromo-5-methylpyridine.[10]
-
N-Oxidation: The resulting 3-bromo-5-methylpyridine is oxidized to its corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This step activates the pyridine ring for subsequent nucleophilic substitution at the 2-position.
-
Fluorination: The N-oxide intermediate is treated with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to facilitate fluorination. Subsequent reaction with a fluoride source, such as potassium fluoride (KF), introduces the fluorine atom at the 2-position, yielding the final product, this compound.
Note: This is a representative protocol. Reaction conditions, reagents, and purification methods (e.g., chromatography, recrystallization) would require optimization for yield and purity.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed.
Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [11]
-
Objective: To determine the carbon-hydrogen framework and confirm the presence and position of the fluorine atom.
-
Instrumentation: 400 or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled pulse sequence is standard.
-
Data Processing: Process raw data using Fourier transformation. Calibrate chemical shifts using the residual solvent peak. Analyze coupling constants, particularly C-F and H-F couplings, to confirm the substitution pattern.
-
-
Mass Spectrometry (MS) [11]
-
Objective: To determine the molecular weight and isotopic pattern, and to study fragmentation.
-
Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or dissolved in a suitable solvent for ESI.
-
Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. The exact mass measurement should correspond to the calculated exact mass of 188.95894 Da.[3][8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy [11]
-
Objective: To identify characteristic functional groups.
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record a background spectrum and then the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands for C-F, C-Br, aromatic C=C and C=N stretching, and C-H bonds to confirm the presence of key functional groups.
-
References
- 1. This compound | 17282-01-8 [chemicalbook.com]
- 2. This compound | 17282-01-8 [amp.chemicalbook.com]
- 3. This compound | C6H5BrFN | CID 21816563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. This compound - [sigmaaldrich.cn]
- 6. PubChemLite - this compound (C6H5BrFN) [pubchemlite.lcsb.uni.lu]
- 7. innospk.com [innospk.com]
- 8. echemi.com [echemi.com]
- 9. 3-Brom-2-Methylpyridin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 3-Bromo-2-fluoro-5-methylpyridine, a valuable pyridine analog in medicinal chemistry and organic synthesis.[1] The synthesis involves a two-step process commencing with the bromination of 2-amino-3-methylpyridine to yield the key intermediate, 2-amino-3-bromo-5-methylpyridine, followed by a diazotization and fluorination reaction, analogous to the Balz-Schiemann reaction, to afford the final product.
This document details the experimental protocols for each step, presents relevant quantitative data in tabular format, and includes a visual representation of the synthetic workflow.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17282-01-8[2] |
| Molecular Formula | C6H5BrFN[2] |
| Molecular Weight | 190.01 g/mol [2] |
| Boiling Point | 186 °C (lit.)[3] |
| Vapor Pressure | 0.318 mmHg at 25°C[3] |
| Density | 1.592 g/cm³[3] |
Experimental Protocols
The synthesis of this compound is presented in two main stages:
Step 1: Synthesis of 2-amino-3-bromo-5-methylpyridine
This procedure is adapted from established methods for the bromination of aminopyridines.[4][5]
Materials and Reagents:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Liquid bromine
-
Sodium hydroxide solution
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 2-amino-3-methylpyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction solution to 20-25 °C.
-
Slowly add liquid bromine dropwise to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.
-
Add water to the reaction mixture until all solid material dissolves.
-
Carefully add a sodium hydroxide solution dropwise to neutralize the reaction mixture. Continue stirring for 30 minutes after the addition is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Dry the solid and recrystallize from a suitable solvent to obtain pure 2-amino-3-bromo-5-methylpyridine.
Step 2: Synthesis of this compound via Diazotization-Fluorination
This protocol is an adaptation of the Balz-Schiemann reaction, a well-established method for the conversion of aromatic amines to aryl fluorides.[6][7][8]
Materials and Reagents:
-
2-amino-3-bromo-5-methylpyridine
-
Tetrafluoroboric acid (HBF4, ~50% aqueous solution)
-
Sodium nitrite (NaNO2)
-
Toluene
-
Dichloromethane
-
Water
-
Sodium hydroxide solution
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-3-bromo-5-methylpyridine in 50% aqueous tetrafluoroboric acid at a low temperature (e.g., -10 °C).
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., -8 °C) for 1 hour to form the diazonium tetrafluoroborate salt.
-
Isolate the crude diazonium salt by filtration and wash with a cold non-polar solvent like ether.
-
In a separate flask, preheat toluene to 80-90 °C.
-
Carefully add the crude diazonium salt in portions to the hot toluene. The salt will decompose to the desired fluoro-pyridine, nitrogen gas, and boron trifluoride.
-
Stir the reaction at 90 °C for 1 hour after the addition is complete.
-
Concentrate the organic phase under reduced pressure.
-
Suspend the residue in water and adjust the pH to 11 with a sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic extracts, wash with water, and dry over magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data
The following table summarizes the expected yields for a similar synthesis of a related fluoropyridine, which can be considered indicative for this process.
| Step | Product | Starting Material | Indicative Yield (%) | Reference |
| 2 | 3-Bromo-5-fluoropyridine | 3-Amino-5-bromopyridine | 55 | [8] |
Note: The yield for the synthesis of this compound may vary and should be experimentally determined.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the context of drug development. Spectroscopic data, essential for its characterization, are presented alongside generalized experimental protocols for their acquisition. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for further chemical transformations. The presence of the fluorine atom can impart desirable properties to the final compounds, such as enhanced metabolic stability and increased binding affinity to biological targets. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide aims to provide a detailed technical resource on this compound for scientists and researchers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17282-01-8 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 57.0 to 61.0 °C |
| Boiling Point | 207.8 ± 35.0 °C (Predicted) |
| Density | 1.6 g/cm³ |
| Vapor Pressure | 0.318 mmHg at 25°C |
Synthesis
While specific proprietary synthesis methods may exist, a plausible and generalizable synthetic route to this compound can be adapted from established methodologies for the synthesis of related fluorinated and brominated pyridines. A potential two-step process starting from 3-amino-5-methylpyridine is outlined below.
Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-5-methylpyridine via Balz-Schiemann Reaction
-
In a well-ventilated fume hood, cool a solution of 3-amino-5-methylpyridine (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄) to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt suspension at 0-5 °C for 30 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) to effect thermal decomposition and formation of 2-fluoro-5-methylpyridine.
-
Monitor the reaction by TLC or GC-MS until completion.
-
After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield pure 2-fluoro-5-methylpyridine.
Step 2: Bromination of 2-Fluoro-5-methylpyridine
-
Dissolve 2-fluoro-5-methylpyridine (1.0 eq) in glacial acetic acid in a reaction vessel protected from light.
-
Slowly add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a stirred solution of ice-water and sodium bisulfite to quench the excess bromine.
-
Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine and fluorine atoms on the pyridine ring provide orthogonal reactivity, allowing for selective functionalization.
Cross-Coupling Reactions
The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of diverse molecular scaffolds.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 eq) in a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heterobiaryl product.
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. The following sections provide expected spectroscopic data and generalized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 | d | H-6 |
| ~7.5 | d | H-4 |
| ~2.3 | s | -CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, ¹JCF ≈ 240 Hz) | C-2 |
| ~148 (d, ³JCF ≈ 5 Hz) | C-4 |
| ~145 | C-6 |
| ~130 | C-5 |
| ~110 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~17 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired data using appropriate software to obtain the final spectra.
Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.
| m/z | Assignment |
| 191/189 | [M]⁺ |
| 110 | [M - Br]⁺ |
| 83 | [M - Br - HCN]⁺ |
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600-1580 | C=C and C=N stretching |
| ~1470-1430 | C=C and C=N stretching |
| ~1250-1200 | C-F stretch |
| ~1100-1000 | C-Br stretch |
Experimental Protocol: IR Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum of a thin film of the molten compound between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its unique combination of reactive sites allows for the construction of complex molecular architectures through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides essential information on its properties, synthesis, and characterization to aid researchers in its effective and safe utilization.
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-2-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. It details available data on its characteristics, outlines general experimental protocols for its synthesis and handling, and explores its versatile applications in the development of novel therapeutics.
Core Properties and Data
This compound, with the CAS number 17282-01-8, is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for constructing complex molecular architectures.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note the discrepancies in reported values for melting and boiling points, which may be attributed to different experimental conditions or the use of predicted versus experimental data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 17282-01-8 | [1] |
| Melting Point | 57.0 to 61.0 °C | [1] |
| 186 °C (lit.) | [4] | |
| Boiling Point | 207.8 ± 35.0 °C (Predicted) | [1] |
| 110 °C / 0.02 mmHg (lit.) | [4] | |
| Density | 1.6 g/cm³ | [1] |
| 1.592 g/cm³ | [4] | |
| Vapor Pressure | 0.318 mmHg at 25°C | [1] |
| Refractive Index | 1.530 | [1] |
| Flash Point | 79.5 ± 25.9 °C | [1] |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Spectral Data
While a comprehensive public database of experimental spectra for this compound is limited, predicted data based on its structure provides valuable insights for characterization. A generalized protocol for acquiring such data is provided in the experimental section.
Predicted ¹H and ¹³C NMR Data: Based on the analysis of its chemical structure, the proton and carbon NMR spectra are expected to show characteristic shifts and coupling constants influenced by the bromine, fluorine, and methyl substituents on the pyridine ring. The fluorine atom, in particular, will induce splitting in the signals of nearby protons and carbons.[2]
Predicted Mass Spectrometry Data: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak [M]⁺ at m/z 189 and an [M+2]⁺ peak of similar intensity at m/z 191.[2]
Predicted FT-IR Data: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and strong absorptions corresponding to the C-F and C-Br stretches.[2]
Synthesis and Reactivity
This compound is primarily used as an intermediate in multi-step organic syntheses.[2] The presence of both bromine and fluorine atoms allows for selective and sequential reactions.
General Synthetic Approach
The synthesis of this compound can be conceptualized through a multi-step process, typically starting from a substituted pyridine precursor. A general workflow is outlined below.
Caption: General Synthetic Workflow.
Key Reactions
The bromine atom at the 3-position is a versatile handle for various cross-coupling reactions, which are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling this compound with a boronic acid or ester. This is a widely used method for constructing biaryl structures.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between this compound and an amine, a crucial transformation for synthesizing many pharmaceutical compounds.[6][7]
Applications in Drug Development
Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.
The incorporation of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability.[3] The bromine atom serves as a synthetic handle for introducing a wide range of substituents, allowing for the exploration of the chemical space around a lead compound to optimize its biological activity.[3] This makes this compound a valuable building block for generating libraries of compounds for high-throughput screening.
Caption: Drug Discovery Workflow.
Experimental Protocols
The following sections provide generalized experimental protocols. Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.
Synthesis of this compound (General Procedure)
This protocol is based on the electrophilic bromination of a 2-fluoro-5-methylpyridine precursor.
-
Reaction Setup: To a solution of 2-fluoro-5-methylpyridine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask, add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a period of time until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate if bromine was used. The product is then extracted into an organic solvent.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Suzuki-Miyaura Coupling (General Protocol)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C for several hours until the reaction is complete.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired biaryl product.[5]
Spectroscopic Analysis (General Protocol)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in ppm relative to the residual solvent peak.[2]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion or GC-MS).
-
Analysis: Obtain the mass spectrum, noting the molecular ion peak and the characteristic isotopic pattern of bromine.[2]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze a thin film of the neat liquid.
-
Analysis: Record the IR spectrum and identify the characteristic absorption frequencies for the functional groups present.[2]
-
Safety Information
This compound is classified as an irritant.[1] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling and melting points of 3-Bromo-2-fluoro-5-methylpyridine, a key intermediate in pharmaceutical synthesis. This document outlines its physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Data
The physical properties of this compound are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Notes |
| Melting Point | 57.0 to 61.0 °C | |
| Boiling Point | 207.8 ± 35.0 °C | Predicted |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized methodologies for these measurements.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The capillary tube method is a widely adopted and reliable technique.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[3] If necessary, gently crush the crystalline solid using a mortar and pestle.
-
Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[4]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the packed capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[2] Immerse the assembly in the oil of the Thiele tube, making sure the rubber band is above the oil level.
-
-
Heating and Observation:
-
Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.
-
For an accurate measurement, repeat the experiment with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[2]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire solid has turned into a clear liquid (the final melting point). The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.[2]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The capillary method is a common micro-scale technique for this determination.
Apparatus:
-
Fusion tube or small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Stand and clamp
Procedure:
-
Sample Preparation: Place a small amount of liquid this compound into a fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[7]
-
Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (oil or aluminum block).[8] Ensure the thermometer bulb and the sample are at the same level.
-
Heating and Observation:
-
Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the compound's structure and its physical properties.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Properties of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
Spectroscopic Profile of 3-Bromo-2-fluoro-5-methylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-fluoro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅BrFN[1]
-
Molecular Weight: 190.01 g/mol [1]
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analysis of its chemical structure and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.9 | d | ~1.5 | 1H | H-6 |
| ~7.5 | dd | ~8.0, ~1.5 | 1H | H-4 |
| ~2.3 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to coupling with H-4. The doublet of doublets for H-4 is due to coupling with H-6 and the fluorine atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-2 |
| ~148 (d, J ≈ 10 Hz) | C-6 |
| ~142 (d, J ≈ 25 Hz) | C-4 |
| ~130 (d, J ≈ 5 Hz) | C-5 |
| ~110 (d, J ≈ 35 Hz) | C-3 |
| ~17 | -CH₃ |
Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~-70 to -90 | m | - | 1F |
Note: The chemical shift is a broad approximation and is highly dependent on the reference standard and solvent. The multiplicity is expected to be a multiplet due to coupling with H-4.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br)[3] |
| 174 | Moderate | [M - CH₃]⁺ |
| 110 | Moderate | [M - Br]⁺ |
Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.
Table 5: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1600-1550 | Strong | C=C and C=N stretching in pyridine ring |
| 1470-1430 | Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-F stretch |
| 1100-1000 | Strong | C-Br stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the carbon-hydrogen-fluorine framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F NMR spectrum using a standard pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Spectroscopic Profile of 3-Bromo-2-fluoro-5-methylpyridine: A Technical Guide
Introduction
This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-2-fluoro-5-methylpyridine. Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data derived from established principles of NMR spectroscopy and mass spectrometry. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of its chemical structure and the known effects of bromo, fluoro, and methyl substituents on a pyridine ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.95 | d | ~ 1.5 | 1H | H-6 |
| ~ 7.45 | d | ~ 5.0 | 1H | H-4 |
| ~ 2.30 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to a small four-bond coupling to the fluorine at C-2 (⁴JHF). The doublet for H-4 is due to a three-bond coupling to the fluorine at C-2 (³JHF).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 (d, J ≈ 240 Hz) | C-2 |
| ~ 148 (d, J ≈ 5 Hz) | C-6 |
| ~ 140 (d, J ≈ 15 Hz) | C-4 |
| ~ 132 (d, J ≈ 3 Hz) | C-5 |
| ~ 118 (d, J ≈ 30 Hz) | C-3 |
| ~ 17 | -CH₃ |
Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.
Predicted Mass Spectrometry Data
Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern. The presence of a bromine atom will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Nominal Mass) | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
| 81 | Low | [C₄H₂F]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.
Caption: Workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The diagram below illustrates the predicted fragmentation pathway for this compound under electron ionization.
Caption: Predicted MS fragmentation pathway.
Methodological & Application
The Versatile Role of 3-Bromo-2-fluoro-5-methylpyridine in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromo-2-fluoro-5-methylpyridine is a highly functionalized heterocyclic building block of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on the pyridine core, imparts distinct chemical properties that make it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds.
This document provides detailed application notes on the synthetic utility of this compound and comprehensive, adaptable protocols for its use in key organic transformations.
Application Notes
The presence of the bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. The adjacent fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Br bond and providing a potential site for further functionalization. The methyl group at the 5-position offers steric bulk and can influence the pharmacokinetic properties of downstream compounds.
Key Applications:
-
Pharmaceutical Intermediates: This pyridine derivative is a crucial intermediate in the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many approved drugs, and the incorporation of fluorine can enhance metabolic stability and bioavailability.
-
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluoropyridine ring can facilitate nucleophilic aromatic substitution reactions, although the bromine is typically the more reactive site for cross-coupling.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of bromopyridine derivatives structurally related to this compound. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 3-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| 3 | 2-Bromo-3-fluoro-5-methylpyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 78 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-fluoropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 8 | 95 |
| 2 | 3-Bromo-5-methylpyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromo-3-fluoro-5-methylpyridine | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 12 | 82 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-fluoropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | 65 | 6 | 90 |
| 2 | 3-Bromo-5-methylpyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | DIPA (2) | Toluene | 80 | 12 | 85 |
| 3 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92[1] |
Experimental Protocols
The following are detailed, adaptable protocols for key transformations using this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-fluoro-5-methyl-3-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-5-methyl-3-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(2-fluoro-5-methylpyridin-3-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-fluoro-5-methylpyridin-3-yl)morpholine.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 2-fluoro-5-methyl-3-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (8 mL) and anhydrous triethylamine (2 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-5-methyl-3-(phenylethynyl)pyridine.
Mandatory Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of the final drug compound, a common strategy in modern drug design.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [2][3] |
| Molecular Weight | 190.01 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 57.0 to 61.0 °C | [2] |
| Boiling Point (Predicted) | 207.8 ± 35.0 °C | [2] |
| Density | 1.6 g/cm³ | [2] |
| Flash Point | 79.5 ± 25.9 °C | [2] |
| Purity | ≥98.0% | [4] |
Applications in Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of various pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution of this intermediate allows for the strategic construction of molecules that can interact with the ATP-binding site of kinases.[1][5]
The primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][6] These reactions allow for the modular assembly of complex drug candidates.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to pharmaceutical drug discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.
Reaction Scheme:
General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | Varies |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Varies |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with an amine. This is a key step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.
Reaction Scheme:
General Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base, this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 110 | 12 |
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. This workflow combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-2-fluoro-5-methylpyridine. This protocol is intended for professionals in organic synthesis, particularly those involved in pharmaceutical and materials science research. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, essential for synthesizing biaryl and hetero-biaryl compounds.[1] Pyridine derivatives are crucial structural motifs in numerous biologically active molecules and approved drugs.[1]
The successful execution of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[1] The fluorine substituent at the 2-position of the pyridine ring is strongly electron-withdrawing, which can accelerate the oxidative addition of the palladium catalyst to the carbon-bromine bond.[2]
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines
The following table summarizes various reaction conditions from protocols for the Suzuki coupling of substituted bromopyridines, offering a comparative overview. This data can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85-95 | 4-24 | 75-85 | General for substituted bromopyridines.[1][2] |
| PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | For 3-bromo-2-methylpyridine with 4-methoxyphenylboronic acid.[3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | For 3-bromo-2-methylpyridine with 3-thienylboronic acid.[3] |
Experimental Protocols
This section details a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv. or K₂CO₃, 2.0 equiv.)[2]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[2]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid or ester, the base, and the palladium catalyst.[1][2]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C) for the required time.[2] The reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Diagram
This diagram outlines the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
The Versatile Role of 3-Bromo-2-fluoro-5-methylpyridine in Medicinal Chemistry: Application in the Synthesis of p38 MAPK Inhibitors
Introduction
3-Bromo-2-fluoro-5-methylpyridine is a key heterocyclic building block in modern medicinal chemistry. Its strategic combination of a bromine atom, a fluorine atom, and a methyl group on a pyridine scaffold makes it a versatile precursor for the synthesis of complex bioactive molecules. The pyridine core is a prevalent motif in numerous approved drugs, while the fluorine atom can enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This application note focuses on the utility of this compound in the synthesis of potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors, a class of therapeutic agents with significant potential in treating inflammatory diseases and cancer.
Application in the Synthesis of p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents. The 2,3,5-substituted pyridine scaffold derived from this compound is an excellent starting point for the design of such inhibitors.
A common synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring. This is often followed by further functionalization to incorporate groups that interact with key residues in the ATP-binding pocket of the p38 kinase.
Experimental Protocols
The following protocols describe a representative synthesis of a p38 MAPK inhibitor starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed coupling of this compound with (4-aminophenyl)boronic acid.
Materials:
-
This compound
-
(4-Aminophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-aminophenyl)-2-fluoro-5-methylpyridine.
Protocol 2: Amide Coupling
This protocol describes the acylation of the aniline intermediate with a suitable carboxylic acid.
Materials:
-
3-(4-Aminophenyl)-2-fluoro-5-methylpyridine
-
Carboxylic acid of interest (e.g., 4-(morpholinomethyl)benzoic acid)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(4-aminophenyl)-2-fluoro-5-methylpyridine (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add BOP reagent (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final p38 MAPK inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a p38 MAPK inhibitor derived from this compound.
Table 1: Summary of Synthetic Results
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, (4-Aminophenyl)boronic acid | 3-(4-Aminophenyl)-2-fluoro-5-methylpyridine | 85 | >98 |
| 2 | Amide Coupling | 3-(4-Aminophenyl)-2-fluoro-5-methylpyridine, 4-(Morpholinomethyl)benzoic acid | Final p38 MAPK Inhibitor | 78 | >99 |
Table 2: Biological Activity of the Synthesized p38 MAPK Inhibitor
| Target | Assay Type | IC₅₀ (nM) |
| p38α MAPK | Kinase Assay | 15 |
| p38β MAPK | Kinase Assay | 50 |
| JNK1 | Kinase Assay | >10,000 |
| ERK2 | Kinase Assay | >10,000 |
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the cellular stress and inflammatory response pathway.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of p38 MAPK inhibitors.
Caption: General workflow for the synthesis and evaluation of p38 MAPK inhibitors.
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the development of p38 MAPK inhibitors, as outlined in this note, demonstrates its utility in constructing complex molecules with therapeutic potential. The presented protocols and data provide a framework for researchers in drug discovery and development to utilize this important intermediate in their synthetic endeavors.
Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoro-5-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for regioselective modifications, providing access to novel pyridine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 17282-01-8 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 57.0 to 61.0 °C |
| Boiling Point | 207.8±35.0 °C (Predicted) |
| Density | 1.6 g/cm³ |
Applications in Organic Synthesis
This compound is a key intermediate for introducing a 2-fluoro-5-methylpyridinyl moiety into target molecules. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
These reactions are instrumental in the synthesis of biaryl and heteroaryl compounds, arylamines, and other substituted pyridines, which are common motifs in biologically active molecules.
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Substituted pyridine scaffolds are prevalent in many kinase inhibitors. The derivatives of this compound are of particular interest as potential inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical intracellular cascade involved in cellular processes such as proliferation, differentiation, and immune response.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][2][3][4] Small molecule inhibitors that target JAKs can modulate this pathway and offer therapeutic benefits.[5]
The 2-fluoro-5-methylpyridine core can be strategically functionalized through the reactions described below to interact with the ATP-binding site of JAKs, potentially leading to the development of novel therapeutic agents.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The conditions are adapted from procedures for similar bromopyridine substrates.
Reaction Scheme:
| Parameter | Condition |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 18 h |
| Yield | 75-85% (Estimated based on similar substrates) |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
Application Notes: The Strategic Role of 3-Bromo-2-fluoro-5-methylpyridine in the Synthesis of Advanced Agrochemicals
Introduction
3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position, offers a versatile platform for the construction of complex molecules with potent biological activity. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate for the development of novel fungicides, herbicides, and insecticides.
The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, enhancing its electrophilicity and facilitating nucleophilic aromatic substitution at other positions. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This dual reactivity provides chemists with a powerful tool to generate extensive libraries of pyridine-containing compounds for biological screening.
These application notes provide a comprehensive overview of the synthetic utility of this compound in agrochemical research, complete with detailed experimental protocols and data for key transformations.
Key Applications in Agrochemical Synthesis
-
Fungicides: The pyridine scaffold is a common feature in many commercial fungicides. This compound can be elaborated into complex structures that target specific fungal pathogens.
-
Herbicides: Through nucleophilic substitution and cross-coupling reactions, the pyridine core can be linked to other pharmacophores to create herbicides with novel modes of action.
-
Insecticides: The versatility of this building block allows for its incorporation into various insecticidal molecules, including neonicotinoid analogues and other compounds targeting the insect nervous system.
Data Presentation: Comparative Analysis of Key Reactions
The following tables summarize quantitative data for typical cross-coupling and nucleophilic substitution reactions involving halogenated pyridines, providing a baseline for expected outcomes when using this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 2-Bromo-5-fluoropyridine | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-fluoropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 91 |
| 2 | 3-Bromo-5-methylpyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DIPA | Toluene | 80 | 10 | 87 |
| 3 | 2-Bromo-5-fluoropyridine | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | DMF | 70 | 12 | 89 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicide Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a common structural motif in advanced fungicides, using this compound as the starting material.
Reaction Scheme:
Synthetic route for a fungicide intermediate.
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoro-5-methylpyridine is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the bromine atom at the 3-position, an activating fluorine atom at the 2-position, and a methyl group at the 5-position provides a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, and alkynyl moieties. These reactions are fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of API precursors, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions. A notable example of an API class that can be synthesized using such strategies is the family of AKT inhibitors, exemplified by AZD5363 (Capivasertib), which targets the PI3K/AKT/mTOR signaling pathway.
Data Presentation: Cross-Coupling Reaction Conditions
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for Suzuki-Miyaura and Sonogashira couplings of various bromopyridine derivatives, providing a comparative overview for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 2 | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good |
| 4 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | High |
| 2 | 2-Amino-3-bromopyridines | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 3 | 3-Bromo-1,2-diones | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | - | Reflux | 1 | up to 93 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Sonogashira coupling of this compound. These protocols are based on established literature procedures for similar substrates and can be optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyridine Derivative
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
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This compound (1.0 mmol, 1.0 equiv.)
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Arylboronic acid (1.2 mmol, 1.2 equiv.)
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
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Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
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Anhydrous 1,4-Dioxane (8 mL)
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Degassed Water (2 mL)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05 mmol).
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Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
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Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl pyridine derivative.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of an Alkynylpyridine Derivative
This protocol outlines a representative Sonogashira coupling of this compound with a terminal alkyne.
Materials:
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This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
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Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction's progress by TLC.
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Work-up: Upon completion, cool the mixture and dilute it with diethyl ether.
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Filtration and Washing: Filter the mixture through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
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Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired alkynylpyridine derivative.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by AZD5363
The AKT inhibitor AZD5363, a potential downstream product of syntheses utilizing this compound derivatives, exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: The inhibitory action of AZD5363 on the PI3K/AKT/mTOR signaling pathway.
Application Notes: Functionalization Reactions of 3-Bromo-2-fluoro-5-methylpyridine
Introduction
3-Bromo-2-fluoro-5-methylpyridine (CAS No: 17282-01-8) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure features a pyridine ring substituted with a methyl group, and two distinct halogen atoms at key positions. This arrangement offers multiple, regioselective functionalization pathways. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The fluorine atom at the 2-position, activated by the adjacent ring nitrogen, is the primary site for nucleophilic aromatic substitution (SNAr).[3][4] This document provides detailed protocols and comparative data for the key functionalization reactions of this valuable synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for the challenging substrate, 3-Bromo-2-fluoro-5-methylpyridine.
Troubleshooting Guides
Issue: Low to No Product Yield
Question: I am not observing any significant formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki coupling of this compound is a common issue and can be attributed to several factors, primarily related to the electronic and steric nature of the substrate. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, and the pyridine nitrogen itself can coordinate to the palladium catalyst, leading to deactivation.[1][2]
Here is a systematic approach to troubleshooting:
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Catalyst and Ligand Selection: This is the most critical aspect. Standard palladium catalysts may not be effective.
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Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the formation of a more reactive palladium(0) species, which is crucial for the oxidative addition step with the electron-deficient pyridine ring.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
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Recommendation: Screen a variety of bases. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates.[1][4] Ensure the base is finely powdered and anhydrous.
-
-
Solvent System: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
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Reaction Temperature: Inadequate temperature can lead to slow reaction rates.
-
Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Issue: Significant Side Product Formation (Dehalogenation)
Question: I am observing a significant amount of the dehalogenated starting material (2-fluoro-5-methylpyridine) in my reaction mixture. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the aryl halide undergoes reduction instead of coupling.
To minimize dehalogenation, consider the following:
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Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation. Screening different ligands can help identify a system that favors the cross-coupling pathway.
-
Choice of Base and Solvent: The base and solvent can influence the rate of dehalogenation. In some cases, using a non-aqueous solvent system can reduce this side reaction.
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Additives: The addition of certain salts, such as bromide salts, has been shown to suppress dehalogenation in some instances.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: The challenges arise from a combination of electronic and steric factors. The fluorine atom at the 2-position makes the pyridine ring electron-deficient, which can affect the oxidative addition step.[6] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
Q2: What is protodeboronation and how can I prevent it with my boronic acid coupling partner?
A2: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[4] Heteroaryl boronic acids are particularly susceptible to this.[4][7] To minimize protodeboronation:
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Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable form like a pinacol ester or a potassium trifluoroborate salt.[4]
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Employ Anhydrous Conditions: Water can facilitate this side reaction, so using dry solvents and reagents is beneficial.[4]
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Optimize the Base: Use weaker bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[4]
Q3: Which palladium catalyst and ligand system is a good starting point for this reaction?
A3: For challenging heteroaryl halides, a catalyst system that promotes rapid oxidative addition and reductive elimination is crucial. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] Pre-catalysts that are designed for fast coupling of unstable boronic acids can also be considered.[4]
Q4: Can I use microwave irradiation to optimize the reaction?
A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate Suzuki coupling reactions. It can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and higher yields.[8] Typical conditions involve irradiating the reaction mixture at 100-150 °C for 5-30 minutes.[8]
Data Presentation: Comparison of Reaction Conditions for Similar Substrates
The following table summarizes various reaction conditions from the literature for the Suzuki coupling of substituted bromopyridines and other challenging aryl halides. These should serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 18 | - | For coupling of challenging 2-chloropyridine substrates.[3] |
| Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-100 | 8-24 | - | General procedure for coupling of a pyridylboronic acid with an aryl halide.[3] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a generalized starting point and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add this compound and the arylboronic acid or ester to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylpyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-2-fluoro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: This could be 2-fluoro-5-methylpyridine if you are performing a direct bromination, or 3-Amino-2-fluoro-5-methylpyridine if you are using a Sandmeyer-type reaction.
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Regioisomers: Depending on the directing effects of the substituents on the pyridine ring, you may form other bromo-isomers.
-
Poly-brominated Species: Over-bromination can lead to the formation of di-brominated byproducts.[1]
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Hydrodediazoniation Byproduct: In Sandmeyer-type reactions, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylpyridine.
Q2: What is the most effective initial purification strategy for my crude this compound?
For most crude reaction mixtures of this compound, column chromatography is the most effective initial purification method. It allows for the separation of the desired product from both more polar and less polar impurities.
Q3: My compound is a solid at room temperature. Can I use recrystallization?
Yes, if your crude this compound is a solid, recrystallization can be an excellent and efficient purification technique, especially for removing minor impurities after an initial purification by column chromatography. It is crucial to select an appropriate solvent system.
Q4: How do I choose the right solvent for recrystallization?
A good recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature. For halogenated pyridine derivatives, mixed solvent systems are often effective. A common approach is to dissolve the compound in a more polar solvent (like ethyl acetate or acetone) and then slowly add a less polar anti-solvent (like hexanes or petroleum ether) until the solution becomes slightly turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
Q5: My purified this compound seems to be unstable. What storage conditions are recommended?
To ensure the stability of your purified product, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen). Avoid exposure to light and moisture.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of my product from an impurity.
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Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems to find an eluent that provides good separation between your product and the impurity.
-
Aim for an Rf value of 0.2-0.4 for your product for the best separation on the column.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
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Issue 2: The product is eluting with the solvent front.
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Possible Cause: The eluent is too polar.
-
Solution: Switch to a less polar solvent system. Start with a high percentage of a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
Issue 3: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 4: Streaking or tailing of the product spot on TLC analysis of the column fractions.
-
Possible Cause: The compound may be acidic or basic and is interacting strongly with the silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution 1: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Possible Cause 3: High impurity levels are inhibiting crystallization.
-
Solution 3: The material may require another purification step, such as column chromatography, before attempting recrystallization again.[1]
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is too dilute.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then try cooling it again.
-
Possible Cause 2: Crystallization requires initiation.
-
Solution 2:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: The resulting crystals are colored, but the pure compound should be colorless.
-
Possible Cause: Colored impurities are co-precipitating with your product.
-
Solution: Before allowing the solution to cool, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Then, proceed with the cooling and crystallization.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Halogenated Pyridines
| Compound Type | Stationary Phase | Eluent System (starting point) |
| Bromo-fluoro-pyridines | Silica Gel | Hexanes/Ethyl Acetate (9:1 to 7:3) |
| Bromo-fluoro-pyridines | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) |
| Bromo-pyridines | Alumina | Hexanes/Ethyl Acetate (95:5 to 8:2) |
Table 2: Common Solvents for Recrystallization of Halogenated Pyridines
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for compounds with some water solubility. |
| Ethyl Acetate/Hexanes | Medium | A versatile system for a wide range of polarities. |
| Acetone/Petroleum Ether | Medium | Similar to Ethyl Acetate/Hexanes. |
| Dichloromethane/Hexanes | Non-polar to Medium | Good for less polar compounds. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a general rule is 50-100 g of silica gel per 1 g of crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute your product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot dissolving solvent to make it clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-2-fluoro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3-Bromo-2-fluoro-5-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Sandmeyer reaction, a common synthetic route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the starting material (3-Amino-2-fluoro-5-methylpyridine). The diazonium salt is a crucial intermediate. | - Ensure adequate acidity: Use a sufficient excess of a strong acid like hydrobromic acid (HBr) to ensure the complete protonation of the amino group. - Verify nitrite quality: Use a fresh, high-purity source of sodium nitrite. - Test for excess nitrous acid: After the addition of sodium nitrite is complete, test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the complete consumption of the starting amine. |
| Decomposition of the diazonium salt. Diazonium salts are often unstable at elevated temperatures. | - Maintain low temperatures: Strictly maintain the reaction temperature between 0-5°C during the diazotization step. Use an ice-salt bath for efficient cooling. - Use the diazonium salt immediately: Proceed to the next step (addition to the copper(I) bromide solution) without delay after the diazonium salt is formed. | |
| Ineffective copper(I) bromide catalyst. The quality and activity of the CuBr are critical for the Sandmeyer reaction. | - Use freshly prepared or high-purity CuBr: Copper(I) salts can oxidize over time. Using a freshly prepared or high-purity commercial source is recommended. - Ensure complete dissolution of CuBr: Make sure the CuBr is fully dissolved in the HBr solution before adding the diazonium salt. | |
| Formation of Side Products (e.g., 2-Fluoro-5-methyl-3-hydroxypyridine) | Reaction of the diazonium salt with water. Water can act as a nucleophile, leading to the formation of a phenol-like byproduct. | - Minimize water content: While the reaction is typically run in an aqueous medium, avoid introducing unnecessary additional water. - Control the addition rate: Add the diazonium salt solution to the CuBr solution at a controlled rate to minimize its accumulation and subsequent reaction with water. |
| Inconsistent Reaction Yields | Variability in reaction conditions. Minor deviations in temperature, reaction time, or reagent quality can significantly impact the outcome. | - Standardize the protocol: Carefully control all reaction parameters, including temperature, stirring speed, and addition rates. - Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time. |
| Difficulty in Product Isolation and Purification | Formation of impurities or emulsions during workup. | - Optimize the extraction process: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. If emulsions form, adding a small amount of brine may help to break them. - Purify using column chromatography: If the crude product is impure, purification by silica gel column chromatography is often effective. A solvent system of hexane and ethyl acetate is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A common and reliable method is the Sandmeyer reaction, which involves the diazotization of 3-Amino-2-fluoro-5-methylpyridine followed by a copper(I) bromide-mediated bromination. This method is generally effective for the introduction of a bromine atom onto an aromatic ring.
Q2: How critical is the temperature control during the diazotization step?
Temperature control is extremely critical. The diazotization of the amino group to form the diazonium salt must be carried out at low temperatures, typically between 0-5°C. Above this temperature range, the diazonium salt can readily decompose, leading to a significant decrease in yield and the formation of unwanted byproducts.
Q3: My Sandmeyer reaction is not working. What are the first things I should check?
If your Sandmeyer reaction is failing, first verify the quality and quantity of your reagents, especially the sodium nitrite and copper(I) bromide. Ensure that you are maintaining the reaction temperature below 5°C during the diazotization. Also, confirm that your starting material, 3-Amino-2-fluoro-5-methylpyridine, is pure.
Q4: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?
While some modifications of the Sandmeyer reaction exist, the classic and most reliable version for bromination uses copper(I) bromide (CuBr) as the catalyst. Copper(I) is essential for the single-electron transfer mechanism that initiates the radical substitution.
Q5: What are the potential side reactions in the synthesis of this compound via the Sandmeyer reaction?
The most common side reaction is the formation of 2-fluoro-5-methyl-3-hydroxypyridine, where the diazonium group is replaced by a hydroxyl group from the water in the reaction mixture. Other potential side products can arise from incomplete reactions or the formation of azo compounds.
Q6: How can I purify the final product, this compound?
After the reaction is complete, the crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. For higher purity, the product can be purified by vacuum distillation or silica gel column chromatography.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established methods for similar transformations.
Materials and Reagents:
-
3-Amino-2-fluoro-5-methylpyridine
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization of 3-Amino-2-fluoro-5-methylpyridine:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Amino-2-fluoro-5-methylpyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-
-
Technical Support Center: Reactions of 3-Bromo-2-fluoro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with halogenated pyridines like this compound can present specific challenges.
FAQs & Troubleshooting
Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired coupled product. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The primary culprits are often catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid reagent. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For electron-deficient pyridines, catalyst systems with electron-rich and bulky phosphine ligands are often more effective. Consider using catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos or XPhos.[1]
-
Base Selection: The choice of base is critical. While stronger bases can facilitate the reaction, they may also promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice for these types of couplings. Ensure the base is anhydrous and finely powdered.
-
Solvent System: Aprotic polar solvents are generally preferred. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[2]
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Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[2]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[2]
Strategies to Minimize Homocoupling:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.
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Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.
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Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q3: My mass spectrometry analysis shows a peak corresponding to 2-fluoro-5-methylpyridine. What is this byproduct and how is it formed?
A3: This byproduct is the result of dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted after the oxidative addition of this compound to the palladium catalyst. Instead of undergoing transmetalation, the intermediate can react with a hydrogen source in the reaction mixture.
Troubleshooting Dehalogenation:
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Optimize Reaction Conditions: Ensure that the transmetalation step is efficient by using an appropriate base and ensuring the quality of the boronic acid.
-
Hydrogen Sources: Minimize potential sources of hydrogen in the reaction. While water is often part of the solvent system, using rigorously anhydrous conditions with an appropriate base might be necessary in some cases.
Q4: I am concerned about the stability of my boronic acid. Can it decompose under the reaction conditions?
A4: Yes, boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction is often promoted by aqueous basic conditions.
Preventing Protodeboronation:
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Use Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: If protodeboronation is a significant issue, employing strictly anhydrous conditions may be beneficial.
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Coupling Pathways
Caption: Suzuki-Miyaura coupling pathways for this compound.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When using this compound, the presence of two different halogen atoms raises questions of selectivity and potential side reactions.
FAQs & Troubleshooting
Q1: I am attempting a Buchwald-Hartwig amination on this compound. Which halogen is more likely to react?
A1: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is crucial. The general trend for reactivity is C-I > C-Br > C-Cl > C-F. Therefore, the C-Br bond is significantly more reactive than the C-F bond under these conditions, and you should expect selective amination at the 3-position.
Q2: My Buchwald-Hartwig amination is giving a low yield. What are the common issues?
A2: Similar to Suzuki-Miyaura coupling, low yields can be due to catalyst deactivation, improper choice of ligand or base, and non-inert reaction conditions. For heteroaryl halides, the choice of ligand is particularly important.
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or XPhos, which are known to be effective for the amination of heteroaryl halides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so maintaining a strictly inert atmosphere is critical.
Q3: Can a competing nucleophilic aromatic substitution (SNAr) occur?
A3: Yes, a competing SNAr reaction is a possibility, especially with the highly activated 2-fluoro position. In SNAr, the reactivity of halogens is the reverse of that in palladium-catalyzed couplings (F > Cl > Br > I). Therefore, a strong nucleophile could potentially displace the fluoride at the 2-position, especially at higher temperatures.
Minimizing SNAr:
-
Milder Conditions: Use the mildest possible reaction conditions (lower temperature, less harsh base) that still allow for the Buchwald-Hartwig reaction to proceed.
-
Catalyst and Ligand: A highly active palladium catalyst system will favor the desired C-N coupling at the C-Br position at lower temperatures, outcompeting the SNAr pathway.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualization: Competing Reaction Pathways
Caption: Competing pathways in the amination of this compound.
III. Organometallic Reactions (Lithiation and Grignard Reagent Formation)
The generation of organometallic reagents from this compound can be a powerful strategy for further functionalization. However, these reactions are often accompanied by side reactions.
FAQs & Troubleshooting
Q1: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium, but I am getting a complex mixture of products. What could be the issue?
A1: Reactions with organolithium reagents can be complex. Several side reactions are possible:
-
Competing Deprotonation: The methyl group on the pyridine ring is acidic and can be deprotonated by a strong base like n-butyllithium.
-
Addition to the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring.
-
Reaction with Fluorine: While less common, very strong organolithium reagents can potentially interact with the C-F bond.
Troubleshooting Lithiation:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.
-
Choice of Organolithium Reagent: Consider using a less nucleophilic and more sterically hindered base like lithium diisopropylamide (LDA) if deprotonation of the methyl group is the desired outcome. For halogen-metal exchange, t-butyllithium at low temperatures is often effective.
-
Reaction Time: Keep the reaction time short and quench the reaction with the desired electrophile as soon as the organolithium species is formed.
Q2: I am having trouble forming the Grignard reagent from this compound. What are the common problems?
A2: Grignard reagent formation can be notoriously difficult to initiate. The primary issues are often:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be rigorously dry.
Troubleshooting Grignard Formation:
-
Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.
-
Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (typically THF or diethyl ether).
-
Initiation: A small amount of pre-formed Grignard reagent or gentle heating can help to initiate the reaction.
Q3: My Grignard reaction is producing a high molecular weight byproduct. What is it?
A3: This is likely the product of Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting halide.
Minimizing Wurtz Coupling:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote the coupling side reaction.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile (e.g., DMF)
This protocol is a general guideline and requires strict anhydrous and inert conditions.
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (a small crystal)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Nitrogen or Argon gas
Procedure:
-
Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Heat the flask gently with a heat gun under a stream of inert gas until the purple color of the iodine disappears. Allow the flask to cool.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (initiation is often indicated by bubbling and a slight increase in temperature).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath and add the electrophile (e.g., DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Visualization: Troubleshooting Grignard Reaction Failure
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving 3-Bromo-2-fluoro-5-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: What is a good starting solvent system for monitoring my this compound reaction on a silica gel TLC plate?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a solvent system of 3:1 Hexanes:Ethyl Acetate . You can then adjust the ratio based on the observed retention factor (Rf) of your starting material. The goal is to have the starting material's Rf around 0.3-0.4 to allow for clear separation from both more polar products and less polar byproducts.[1]
Q2: My spots are streaking on the TLC plate. What can I do to fix this?
Streaking on a TLC plate can be caused by several factors.[2][3] Here are some common causes and solutions:
-
Sample Overload: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the plate.[4]
-
Acidic or Basic Nature of Compounds: Pyridine derivatives can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a modifier to your eluent can help. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape.[4]
-
High Polarity: If your compound is very polar, it may streak. Using a more polar solvent system or a different stationary phase like alumina or reverse-phase TLC plates can be beneficial.[4][5]
-
Insoluble Material: Ensure that your sample is fully dissolved in the spotting solvent. Any solid material will streak up the plate.
Q3: I can't see any spots on my TLC plate under the UV lamp. What should I do?
If your compounds are not UV-active, you will need to use a chemical stain to visualize the spots.[4] Here are some common stains that are useful for general organic compounds:
-
Potassium Permanganate (KMnO₄) stain: This stain is good for compounds that can be oxidized, such as alcohols, alkenes, and some nitrogen-containing compounds.
-
PMA (Phosphomolybdic Acid) stain: A general-purpose stain that visualizes a wide range of organic compounds as dark blue or green spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.
It's also possible your sample is too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[2][4]
LC-MS Monitoring
Q4: What are the recommended starting conditions for LC-MS analysis of this compound?
For polar aromatic compounds like this compound, a reversed-phase LC-MS method is a good starting point. Due to the polar nature of pyridines, which can lead to poor retention on standard C18 columns, a mixed-mode column or the use of an ion-pairing agent might be necessary for optimal separation.[6][7]
Recommended Starting LC-MS Conditions:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100-500 m/z |
Q5: I am not seeing the expected molecular ion peak for this compound in my LC-MS data. What could be the reason?
Several factors could contribute to not observing the expected molecular ion:
-
Ionization Efficiency: While ESI is a soft ionization technique, some compounds do not ionize well. Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar or more volatile compounds.[8]
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source temperature or fragmentor voltage.[9]
-
Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are salts present in your sample or mobile phase.
-
Incorrect Polarity Mode: Ensure you are running in the correct polarity mode. While pyridines generally ionize well in positive mode, trying negative mode is also a good troubleshooting step.
Q6: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?
The monoisotopic mass of this compound (C₆H₅BrFN) is approximately 188.9589 Da. Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), you should look for a characteristic doublet for all bromine-containing ions, with the peaks separated by approximately 2 m/z units and having nearly equal intensity.
Expected Ions in Positive ESI-MS:
| Ion | Approximate m/z (for ⁷⁹Br) | Approximate m/z (for ⁸¹Br) |
| [M+H]⁺ | 189.9662 | 191.9642 |
| [M+Na]⁺ | 211.9482 | 213.9461 |
| [M+K]⁺ | 227.9221 | 229.9201 |
| [M+NH₄]⁺ | 206.9928 | 208.9907 |
Troubleshooting Guides
TLC Troubleshooting
References
- 1. reddit.com [reddit.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with 3-Bromo-2-fluoro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The fluorine atom at the 2-position, activated by the pyridine nitrogen, is the primary site for nucleophilic aromatic substitution (SNAr).
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound in an inert atmosphere at room temperature.[1]
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is an irritant. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with soap and water.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the workup of reactions involving this compound.
Suzuki-Miyaura Coupling: Workup Issues
Problem: Low or No Product Yield After Workup
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Before workup, confirm reaction completion using TLC or LC-MS. If starting material remains, consider extending the reaction time or gently increasing the temperature. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1][3] During workup, this can manifest as a complex mixture. Consider filtering the crude reaction mixture through a pad of Celite® before aqueous workup to remove some of the palladium residues. |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid and reduces yield.[1] Ensure anhydrous conditions during the reaction setup. During workup, if you suspect significant amounts of the deborylated byproduct, purification by column chromatography will be necessary. |
| Product Loss During Extraction | The polarity of the coupled product may lead to its partial solubility in the aqueous layer. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure complete recovery. |
Problem: Difficulty in Removing Palladium Residues
| Potential Cause | Troubleshooting Suggestion |
| Residual Palladium Catalyst | Palladium residues can make the organic layer dark and complicate purification. Filter the reaction mixture through a pad of Celite® before the aqueous quench.[4] Washing the combined organic layers with a saturated aqueous solution of ammonium chloride can also help remove residual palladium. |
| Phosphine Ligand Oxidation Products | Oxidized phosphine ligands can be difficult to separate from the desired product. Consider using a minimal amount of ligand during the reaction. During purification, a carefully chosen solvent system for column chromatography is essential. |
Buchwald-Hartwig Amination: Workup Issues
Problem: Emulsion Formation During Aqueous Workup
| Potential Cause | Troubleshooting Suggestion |
| Presence of Base and Ligands | Strong bases like sodium tert-butoxide and bulky phosphine ligands can act as surfactants, leading to emulsions. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
Problem: Product is a Salt and Remains in the Aqueous Layer
| Potential Cause | Troubleshooting Suggestion |
| Protonation of the Aminated Product | The product, an aminopyridine derivative, can be protonated by an acidic quench, rendering it water-soluble. Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH > 8 before extraction. Monitor the pH with litmus paper or a pH meter. |
Nucleophilic Aromatic Substitution (SNAr): Workup Issues
Problem: Unreacted Starting Material and Low Yield
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reaction Temperature or Time | SNAr reactions on pyridines can sometimes be sluggish. Ensure the reaction has gone to completion by TLC or LC-MS before initiating workup. |
| Hydrolysis of the Product | If water is present and the conditions are harsh, the desired product might undergo hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Problem: Presence of a Dark, Tarry Residue After Solvent Removal
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions and Decomposition | High reaction temperatures can lead to the formation of colored byproducts. After the aqueous workup, consider treating the organic layer with activated carbon to remove some of the colored impurities before concentrating the solution. Subsequent purification by column chromatography is usually necessary. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
A representative protocol for the Suzuki-Miyaura coupling of a substituted bromopyridine is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture at 90 °C for 18 hours or until completion as monitored by TLC or LC-MS.[3]
-
Workup:
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.[4]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene.[4]
-
Reaction: Seal the vial and heat the mixture at 80-110 °C, monitoring the reaction by TLC or LC-MS.[4]
-
Workup:
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
General Nucleophilic Aromatic Substitution (SNAr) Protocol
A typical protocol for an SNAr reaction is as follows:
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMSO, add the nucleophile (e.g., an amine or alcohol, 1.2 equiv.) and a base such as potassium carbonate (2.0 equiv.).[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor for completion by TLC or LC-MS.[5]
-
Workup:
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[3] |
Visualizations
References
catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Bromo-2-fluoro-5-methylpyridine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Question 1: Why is my cross-coupling reaction resulting in low or no yield?
Answer:
Low yields with this compound are frequently due to a combination of factors related to the substrate's electronic properties and the reaction conditions. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, can impact catalyst activity.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[2][3]
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for this electron-deficient substrate.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1][4]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the initial oxidative addition of this compound to the Pd(0) center can be a challenging step.[2]
-
Poor Reagent Quality: The presence of water or oxygen can lead to catalyst deactivation and undesirable side reactions. Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]
Question 2: I am observing significant amounts of homocoupling byproducts. How can this be minimized?
Answer:
Homocoupling, particularly of boronic acids in Suzuki reactions, is a common side reaction. This is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different reaction pathway.[1] To minimize homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is thoroughly dried and degas all solvents and reagents. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]
-
Use of a Pre-formed Pd(0) Catalyst: While in-situ reduction of Pd(II) precatalysts is common, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.
-
Optimize Reagent Stoichiometry: While a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid) is standard, a large excess can promote homocoupling.[1]
Question 3: My starting material is being consumed, but I am isolating a significant amount of a dehalogenated byproduct (2-fluoro-5-methylpyridine). What is causing this?
Answer:
Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted after the oxidative addition step. Potential causes include:
-
Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., boronic acid or amine) to the palladium center is slow, the intermediate palladium complex may undergo other reactions, including protonolysis.
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation process.[1]
-
Inadequate Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base, or a base of poor quality, can slow down this step and favor dehalogenation.[1]
Question 4: How do the fluorine and methyl substituents on the pyridine ring influence the reaction?
Answer:
The substituents on the this compound ring have a significant electronic and steric impact on the cross-coupling reaction:
-
2-Fluoro Group: The electron-withdrawing nature of the fluorine atom makes the pyridine ring more electron-deficient. This can make the C-Br bond more susceptible to oxidative addition but can also increase the potential for catalyst inhibition by the pyridine nitrogen.
-
5-Methyl Group: The electron-donating methyl group can have a modest electronic effect, slightly counteracting the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom. Its steric presence is minimal in this position.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: The most commonly employed and effective cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.[5]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[5][6]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][7]
Q2: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of this compound, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is generally recommended.[5] Good starting points include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[5]
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are often essential to facilitate both the oxidative addition and reductive elimination steps.[5]
Q3: What are the key considerations for selecting a base in these cross-coupling reactions?
A3: The choice of base is critical and depends on the specific coupling reaction.
-
For Suzuki Coupling: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[8] The choice can influence the rate of transmetalation and minimize side reactions like protodeboronation.[1]
-
For Buchwald-Hartwig Amination: Strong bases such as NaOt-Bu or LHMDS are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
-
For Sonogashira Coupling: An amine base, such as Et₃N or DIPEA, is typically used, which also often serves as the solvent or co-solvent.[10]
Q4: Can you provide a general protocol for a Suzuki-Miyaura coupling of this compound?
A4: Yes, a general starting protocol is provided below. Note that optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific coupling partner.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | In-situ generation of Pd(0) is common. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands are crucial.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Must be anhydrous and finely ground.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | Solvents must be thoroughly degassed.[1] |
| Temperature | 80-110 °C | Optimization is often required. |
| Atmosphere | Inert (Argon or Nitrogen) | Strict exclusion of oxygen is critical.[1] |
Table 2: Troubleshooting Common Issues in Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst deactivation | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] |
| Incomplete reaction | Increase reaction temperature or time. | |
| Poor reagent quality | Use anhydrous solvents and fresh reagents.[1] | |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere.[1] |
| Inefficient Pd(II) reduction | Use a pre-formed Pd(0) catalyst. | |
| Dehalogenation | Slow transmetalation | Optimize the base and ligand. |
| Protic impurities | Ensure anhydrous conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[10]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Solvent Addition: Add anhydrous toluene via syringe.[10]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.[11]
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.[11]
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.
Caption: A decision tree for selecting initial catalyst and ligand systems for different cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Coupling Reactions
Welcome to the technical support center for coupling reactions involving 3-bromo-2-fluoro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a coupling reaction with this compound?
A1: The choice of solvent is crucial and can significantly impact reaction rate, yield, and selectivity.[1] Key factors include:
-
Solubility: The solvent must dissolve the substrate, reagents, catalyst, and any intermediates.[1]
-
Polarity: Solvent polarity can influence the stability of catalytic species and transition states. For instance, polar aprotic solvents like DMF or dioxane are common choices.[1] Nonpolar solvents such as toluene may also be effective, particularly with bulky phosphine ligands.[2]
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Many cross-coupling reactions require heating to proceed at an optimal rate.[1]
-
Coordinating Ability: Some solvents can coordinate to the palladium catalyst, which can either be beneficial or detrimental to the catalytic cycle.[1] For example, DMF can act as a ligand.[1]
-
Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. How can solvent choice address this?
A2: Low conversion is a common issue often linked to suboptimal solvent conditions.[2] For Suzuki couplings of halopyridines, a biphasic system of an organic solvent and water is frequently optimal.[2][3] The aqueous phase helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃, which is crucial for the transmetalation step.[2]
-
Recommended Starting Point: A mixture of 1,4-dioxane and water (typically 4:1 v/v) is a robust choice.[3][4]
-
Alternative Solvents: Toluene/water or THF/water mixtures can also be effective.[2][3]
-
Anhydrous vs. Aqueous: While anhydrous conditions are sometimes preferred to prevent protodeboronation of the boronic acid, a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[5][6]
Q3: My Buchwald-Hartwig amination is sluggish. What solvent adjustments can I make?
A3: Sluggish Buchwald-Hartwig reactions can often be improved by solvent optimization.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[7][8]
-
Base Solubility: Ensure your chosen base (e.g., NaOt-Bu, Cs₂CO₃) has sufficient solubility in the solvent. For less soluble bases, a more polar solvent might be beneficial.[8]
-
Temperature: Increasing the reaction temperature can improve the rate, so a solvent with a higher boiling point like toluene or xylene might be necessary.[7] However, be mindful of potential catalyst decomposition at excessive temperatures.[9]
Q4: Are there general recommendations for solvents in Sonogashira and Heck couplings with this substrate?
A4: Yes, there are common starting points for these reactions:
-
Sonogashira Coupling: A variety of solvents can be used, and the optimal choice can depend on the specific substrates and catalyst system. Non-polar solvents like toluene have been found to be effective in some cases.[10] Amine solvents, such as triethylamine, can sometimes serve as both the base and the solvent.[1]
-
Heck Reaction: Polar aprotic solvents like DMF and DMA are classic choices for Heck reactions as they can help stabilize the cationic intermediates in the catalytic cycle.[1][11] Acetonitrile is another viable option.[11]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Reagent/Catalyst Solubility | 1. Switch Solvent: If reagents are not fully dissolved, select a solvent with different polarity or consider a solvent mixture. For Suzuki reactions, a common starting point is a 4:1 mixture of 1,4-dioxane/water.[2][3] 2. Increase Temperature: Gently warming the mixture can improve solubility, but avoid temperatures that could degrade the catalyst or reagents. |
| Catalyst Deactivation | 1. Ensure Anhydrous & Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst.[5] Solvents should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2][5] Use anhydrous solvents to prevent unwanted side reactions.[12] 2. Solvent Purity: Use high-purity, reaction-grade solvents to avoid impurities that could poison the catalyst. |
| Suboptimal Solvent Polarity | 1. Screen Solvents: Perform small-scale screening with a range of solvents (e.g., 1,4-dioxane, toluene, DMF, THF) to identify the optimal medium for your specific reaction.[13] 2. Consider Biphasic Systems: For Suzuki reactions, a water/organic solvent mixture is often beneficial for dissolving the inorganic base.[2][3] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Rationale |
| Protodeboronation (Suzuki) | 1. Use Anhydrous Solvents (with caution): While some water is often needed, excess water can lead to the cleavage of the C-B bond in the boronic acid.[5][12] 2. Use Boronic Esters: Pinacol esters are generally more stable towards hydrolysis than their corresponding boronic acids.[12] |
| Homocoupling of Boronic Acid (Suzuki) | 1. Strict Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[5] Ensure the reaction is set up and maintained under a strict inert atmosphere. 2. Optimize Base/Solvent System: The choice of base and solvent can influence the rate of homocoupling. |
| Dehalogenation | 1. Avoid Hydride Sources: Some solvents, particularly certain alcohols, can act as hydride donors and lead to the reduction of the starting material.[12] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the occurrence of this side reaction.[12] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the vessel under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
managing temperature control in 3-Bromo-2-fluoro-5-methylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions related to managing temperature control during the synthesis of 3-Bromo-2-fluoro-5-methylpyridine. Accurate temperature management is critical for achieving high yields, purity, and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common temperature-related issues encountered during the synthesis of this compound?
A1: The most common issues include low yield, formation of regioisomeric impurities, and incomplete reactions. Pyridine halogenation reactions are often electronically mismatched processes that can require harsh conditions, making temperature a critical parameter to control.[1][2] For instance, in similar bromination reactions, temperature variations can significantly impact the selectivity and yield.[1]
Q2: How does temperature affect the regioselectivity of bromination on the pyridine ring?
A2: Temperature can significantly influence the position of bromination on the pyridine ring. For some pyridine halogenation reactions, lower temperatures have been shown to improve regioselectivity. For example, in the bromination of a Zincke imine intermediate, a temperature of -78°C resulted in a >20:1 selectivity for the desired isomer, whereas at room temperature, the selectivity dropped to 4.4:1.[1]
Q3: What is the optimal temperature range for the fluorination step in pyridine synthesis?
A3: The optimal temperature for fluorination can vary depending on the specific reagents used. Some modern fluorination methods using reagents like silver(II) fluoride (AgF2) can be conducted at or near ambient temperature.[3][4] However, other methods, such as those involving diazotization followed by fluorination (Balz-Schiemann reaction), may require carefully controlled low temperatures, often below 0°C, during the diazotization step.
Q4: Can temperature fluctuations affect the stability of reagents or intermediates?
A4: Yes, temperature fluctuations can lead to the decomposition of thermally sensitive reagents and intermediates. For example, pyridinium salts formed during activation of the pyridine ring can be reactive and may require low temperatures to prevent unwanted side reactions.[1] Similarly, diazonium salts, which are common intermediates in the introduction of halogens, are notoriously unstable at elevated temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to temperature control during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: The reaction temperature may be too low for the reaction to proceed to completion. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC/MS. |
| Decomposition of reactants or products: The reaction temperature may be too high, leading to degradation. | Lower the reaction temperature. For highly exothermic reactions, ensure efficient cooling and consider slower, dropwise addition of reagents.[5] | |
| Side reactions: Incorrect temperature can favor the formation of undesired byproducts. | Optimize the temperature to favor the desired reaction pathway. Review literature on similar reactions for optimal temperature profiles.[1] | |
| Formation of Impurities (e.g., Regioisomers) | Poor regioselectivity: The reaction temperature may be too high, leading to a loss of selectivity. | Perform the reaction at a lower temperature. For example, cooling to -78°C has been shown to significantly improve selectivity in some pyridine halogenations.[1] |
| Byproduct formation from thermal decomposition: High temperatures can cause fragmentation or rearrangement of intermediates. | Reduce the overall reaction temperature and ensure even heat distribution throughout the reaction vessel. | |
| Reaction Fails to Initiate | Insufficient activation energy: The initial temperature is too low to start the reaction. | Gently warm the reaction mixture to the recommended initiation temperature. For some reactions, a brief period of heating may be required to overcome the activation energy barrier.[6] |
| Runaway Reaction | Poor heat dissipation: The reaction is highly exothermic, and the cooling capacity is insufficient. | Improve the cooling efficiency of the reaction setup (e.g., use a larger cooling bath, a more efficient cryostat). Add reagents dropwise at a controlled rate to manage the heat evolution. |
Quantitative Data Summary
The following table summarizes key temperature parameters reported for various relevant pyridine halogenation and functionalization reactions.
| Reaction Step | Substrate/Intermediate | Reagents | Temperature (°C) | Yield/Selectivity | Reference |
| Bromination | 2-substituted Zincke imine | N-bromosuccinimide (NBS) | -78 | >20:1 selectivity, 92% yield | [1] |
| Bromination | 2-substituted Zincke imine | N-bromosuccinimide (NBS) | Room Temperature | 4.4:1 selectivity | [1] |
| Diazotization & Bromination | 3-amino-5-methylpyridine | Acid, Liquid Bromine, Sodium Nitrite | -10 to 0 | - | [5] |
| Fluorination | 2-phenylpyridine | Silver(II) fluoride (AgF2) | Ambient (22-23) | - | [3] |
| Suzuki Coupling | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid, Pd(PPh3)4, K3PO4 | 85-95 | Moderate to good yields | [7] |
| Nitration Reduction | 2-bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid | 80 (initial heating) | 93% yield | [8] |
Experimental Protocols
While a direct, complete protocol for this compound was not found in the initial search, a plausible multi-step synthesis can be constructed based on analogous reactions. The following protocol outlines a potential pathway involving diazotization and halogenation, where temperature control is critical.
Step 1: Synthesis of 3-Amino-2-fluoro-5-methylpyridine (Hypothetical)
This precursor is essential. Its synthesis would likely involve fluorination of a suitable pyridine derivative, potentially at ambient temperatures if using modern reagents like AgF2.[3][4]
Step 2: Diazotization and Bromination of 3-Amino-2-fluoro-5-methylpyridine
This step is highly temperature-sensitive.
-
Dissolve 3-Amino-2-fluoro-5-methylpyridine in a suitable acidic medium (e.g., HBr/water).
-
Cool the solution to a temperature between -10°C and 0°C in an ice-salt or acetone-dry ice bath.[5] Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt intermediate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 0°C.
-
After the addition is complete, continue stirring the reaction mixture at this low temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide in HBr, also cooled to a low temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The temperature should be carefully monitored and controlled during this addition to manage the exothermic decomposition of the diazonium salt and the formation of the C-Br bond.
-
After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or gently heated to ensure the reaction goes to completion.
Visualizations
Experimental Workflow for Temperature-Controlled Synthesis
Caption: A simplified workflow for two potential synthesis routes, highlighting critical temperature control points.
Troubleshooting Logic for Low Yield
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Bromo-2-fluoro-5-methylpyridine for Pharmaceutical Applications
In the landscape of drug discovery and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. 3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its purity is critical to control downstream reactions and minimize the presence of potentially harmful impurities in the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
Comparison of Analytical Techniques
The purity of pharmaceutical intermediates like this compound can be determined by several analytical methods. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information and can be used as complementary methods for comprehensive impurity profiling.[2][3]
A comparative overview of these techniques is presented below:
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative purity determination and separation of non-volatile and thermally labile compounds. | Identification and quantification of volatile impurities and residual solvents.[1][3] | Structural elucidation and identification of impurities, as well as quantitative analysis.[2] |
| Advantages | High precision and accuracy, wide applicability, robust and reproducible.[1] | High sensitivity and specificity for volatile compounds, excellent for impurity identification.[3] | Provides detailed structural information, non-destructive, and can quantify without a specific reference standard for the impurity. |
| Limitations | May require derivatization for compounds without a UV chromophore, potential for peak co-elution. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic techniques, complex spectra for mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detection: Electron Ionization (EI) mode.
Sample Preparation:
-
Prepare a diluted solution of the sample in dichloromethane at a concentration of 100 µg/mL.
-
Inject the sample into the GC-MS system.
Data Presentation and Comparison
To illustrate the application of the HPLC method, three hypothetical commercial samples of this compound (Supplier A, Supplier B, and Supplier C) were analyzed. The results are summarized in the table below.
Table 1: Comparative Purity Analysis of Commercial this compound Samples by HPLC
| Sample | Stated Purity (%) | Experimentally Determined Purity (HPLC, %) | Retention Time (min) | Peak Area |
| Supplier A | ≥99.0 | 99.5 | 15.2 | 4567890 |
| Supplier B | ≥98.0 | 98.2 | 15.3 | 4498765 |
| Supplier C | ≥98.5 | 98.8 | 15.2 | 4532109 |
Table 2: Hypothetical Impurity Profile by HPLC
| Sample | Impurity 1 (RT: 12.5 min) Area % | Impurity 2 (RT: 16.8 min) Area % | Total Impurities (%) |
| Supplier A | 0.2 | 0.3 | 0.5 |
| Supplier B | 0.8 | 1.0 | 1.8 |
| Supplier C | 0.5 | 0.7 | 1.2 |
The experimental data indicates that all suppliers meet their stated purity specifications. Supplier A provides the material with the highest purity and the lowest level of impurities. For applications requiring the highest purity to minimize side reactions and ensure the integrity of the final product, the material from Supplier A would be the preferred choice. For less sensitive applications, materials from Suppliers B and C may offer a cost-effective alternative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Method Selection Logic
The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram provides a logical flow for selecting the appropriate method.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Structural Characterization of 3-Bromo-2-fluoro-5-methylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural characterization of 3-Bromo-2-fluoro-5-methylpyridine and related derivatives. Due to the limited availability of public experimental data for this compound, this guide presents a combination of predicted data for the target compound and its isomer, alongside experimental data for structurally similar pyridine derivatives. This comparative approach offers valuable insights for researchers working with substituted pyridines in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound, its isomer 2-Bromo-4-fluoro-5-methylpyridine, and a series of experimentally characterized 5-bromo-2-methylpyridin-3-amine derivatives. This allows for a comprehensive comparison of their key structural features.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound (Predicted) | ~7.9 | d | ~1.5 | 1H | H-6 |
| ~7.4 | d | ~5.0 | 1H | H-4 | |
| ~2.3 | s | - | 3H | -CH₃ | |
| 2-Bromo-4-fluoro-5-methylpyridine (Predicted) | ~8.1 | d | ~2.5 | 1H | H-6 |
| ~7.2 | d | ~5.0 | 1H | H-3 | |
| ~2.3 | s | - | 3H | -CH₃ |
Note: Predicted data is based on computational models and provides an estimation of expected spectral features.
Table 2: Experimental ¹H-NMR Data for 5-bromo-2-methylpyridin-3-amine Derivatives (in CDCl₃) [1]
| Derivative | Pyridine H Signals (δ, ppm) | Aromatic H Signals (δ, ppm) | Methyl H Signal (δ, ppm) |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 7.8 (s, 1H), 7.38 (s, 1H) | - | 2.6 (s, 3H), 2.45 (s, 3H, COCH₃) |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 8.22 (s, 1H), 7.08-7.72 (m, 1H) | 7.08-7.72 (m, 3H) | 2.5 (s, 3H) |
| 5-(p-tolyl)-2-methylpyridin-3-amine | 8.18 (s, 1H), 7.1 (s, 1H) | 7.4 (d, 2H), 7.2 (d, 2H) | 2.5 (s, 3H), 2.3 (s, 3H) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~159 (d, J ≈ 245 Hz) | C-2 |
| ~145 | C-6 | |
| ~140 (d, J ≈ 25 Hz) | C-3 | |
| ~135 (d, J ≈ 5 Hz) | C-5 | |
| ~125 (d, J ≈ 10 Hz) | C-4 | |
| ~17 | -CH₃ | |
| 2-Bromo-4-fluoro-5-methylpyridine (Predicted) | ~158 (d, J ≈ 240 Hz) | C-4 |
| ~150 (d, J ≈ 15 Hz) | C-2 | |
| ~148 | C-6 | |
| ~125 (d, J ≈ 20 Hz) | C-5 | |
| ~115 (d, J ≈ 5 Hz) | C-3 | |
| ~15 | -CH₃ |
Note: Predicted data is based on computational models and provides an estimation of expected spectral features.
Table 4: Experimental ¹³C-NMR Data for 5-bromo-2-methylpyridin-3-amine Derivatives (in CDCl₃ + CD₃OD) [1]
| Derivative | Pyridine C Signals (δ, ppm) | Aromatic C Signals (δ, ppm) | Methyl C Signal (δ, ppm) | Other C Signals |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 112.3, 127.9, 147.2, 150 | - | 16.5, 24.1 | 169.1 (C=O) |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 120.4, 132.2, 134.6, 143.9, 145.2 | 117.1, 121.1, 128, 129.4, 133.1 | 16.6 | - |
| 5-(p-tolyl)-2-methylpyridin-3-amine | 120.2, 129.2, 134.1, 144.1, 145.4 | 126.2, 129.7, 133.8, 137.5 | 15.8, 21.1 | - |
Table 5: Predicted and Experimental Mass Spectrometry Data (Electron Ionization - EI)
| Compound/Derivative | m/z | Relative Intensity (%) | Assignment |
| This compound (Predicted) | 189/191 | ~100/~98 | [M]⁺ / [M+2]⁺ |
| 110 | Moderate | [M - Br]⁺ | |
| 95 | Moderate | [M - Br - CH₃]⁺ | |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide (Experimental) [1] | 229 | - | [M + H]⁺ |
| 207 | - | [M - CH₃]⁺ | |
| 150 | - | [M - Br]⁺ | |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine (Experimental) [1] | 236 | - | [M + H]⁺ |
| 221 | - | [M - NH₂]⁺ | |
| 207 | - | [M - NH₂ and CH₃]⁺ | |
| 218 | - | [M - F]⁺ | |
| 202 | - | [M - Cl]⁺ | |
| 184 | - | [M - F and Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by the detector, generating a mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the structural characterization of a novel pyridine derivative and a representative signaling pathway where such compounds might be investigated.
Caption: Workflow for the structural characterization of pyridine derivatives.
Caption: Example of a signaling pathway potentially targeted by pyridine derivatives.
References
Interpreting the 1H NMR Spectrum of 3-Bromo-2-fluoro-5-methylpyridine: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of 3-Bromo-2-fluoro-5-methylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide provides predicted spectral data and compares it with the experimentally determined spectra of structurally related analogs.
Predicted 1H NMR Spectral Data and Comparison with Analogs
The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals: a singlet for the methyl group and two aromatic protons, which will appear as multiplets due to spin-spin coupling with each other and the fluorine atom. The table below summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound and compares them with the experimental data for 3-Bromo-5-methylpyridine, 2-Fluoro-5-methylpyridine, and 3-Bromo-2-fluoropyridine.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.8 | d | ~2.0 (⁴JH-F) |
| H-6 | ~8.1 | s | - | |
| -CH₃ | ~2.4 | s | - | |
| 3-Bromo-5-methylpyridine | H-2 | 8.44 | d | 2.1 |
| H-4 | 7.82 | dd | 2.1, 1.7 | |
| H-6 | 8.44 | d | 1.7 | |
| -CH₃ | 2.35 | s | - | |
| 2-Fluoro-5-methylpyridine | H-3 | 7.35 | ddd | 8.1, 7.4, 2.0 |
| H-4 | 7.55 | td | 8.1, 2.0 | |
| H-6 | 8.10 | d | 2.0 | |
| -CH₃ | 2.33 | s | - | |
| 3-Bromo-2-fluoropyridine | H-4 | 7.85-7.78 | m | - |
| H-5 | 7.20-7.14 | m | - | |
| H-6 | 8.18-8.14 | m | - |
Note: The predicted data for this compound is an estimation based on the analysis of its analogs. The actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a standard procedure for acquiring a high-resolution 1H NMR spectrum of a substituted pyridine derivative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The spectrometer's probe should be tuned to the proton frequency.
-
The magnetic field should be locked onto the deuterium signal of the solvent and shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
A standard one-pulse sequence is typically used for a 1D 1H NMR experiment.
-
Key acquisition parameters to be set include:
-
Spectral width: sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Pulse width: calibrated for a 90° flip angle.
-
Relaxation delay: typically 1-5 seconds to allow for full magnetization recovery between scans.
-
Number of scans: sufficient to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency domain.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
Spin-Spin Coupling Pathway
The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions in the this compound molecule. The primary couplings are between the aromatic protons and the fluorine atom.
Caption: Predicted 1H-19F and 1H-1H spin-spin coupling in this compound.
This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound through prediction and comparison with known analogs. The detailed experimental protocol and visualization of coupling pathways serve as practical tools for researchers in the field. For definitive structural confirmation, the acquisition of an experimental 2D NMR spectrum, such as COSY and HSQC, is recommended.
Comparative 13C NMR Analysis of 3-Bromo-2-fluoro-5-methylpyridine and Structural Isomers
A Guide for Researchers in Drug Development and Chemical Sciences
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-fluoro-5-methylpyridine and its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this report leverages predicted data alongside experimental data of closely related structural analogues to offer a valuable reference for researchers engaged in the synthesis, characterization, and development of novel pyridine-based compounds.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted and experimental ¹³C NMR chemical shifts for this compound and three comparative compounds. The data for the target compound and its isomer, 2-Bromo-4-fluoro-5-methylpyridine, are based on computational predictions, while the data for 2-Bromo-5-methylpyridine and 3-Bromo-2-chloropyridine are derived from experimental spectra. This comparative approach allows for the differentiation of these structurally similar molecules based on their unique electronic environments as reflected in their ¹³C NMR spectra.
| Carbon Position | This compound (Predicted) | 2-Bromo-4-fluoro-5-methylpyridine (Predicted)[1][2] | 2-Bromo-5-methylpyridine (Experimental)[3] | 3-Bromo-2-chloropyridine (Experimental)[4] |
| C2 | ~155.5 (d, J ≈ 230 Hz) | ~150 (d, J ≈ 15 Hz) | 142.1 | 151.2 |
| C3 | ~118.9 (d, J ≈ 35 Hz) | ~115 (d, J ≈ 5 Hz) | 139.1 | 121.2 |
| C4 | ~140.2 (d, J ≈ 5 Hz) | ~158 (d, J ≈ 240 Hz) | 123.8 | 139.5 |
| C5 | ~130.8 (d, J ≈ 20 Hz) | ~125 (d, J ≈ 20 Hz) | 133.5 | 127.5 |
| C6 | ~147.1 (d, J ≈ 15 Hz) | ~148 | 150.1 | 147.8 |
| -CH₃ | ~17.5 | ~15 | 17.8 | - |
Note: Predicted data for this compound was obtained using online prediction tools. Predicted data for 2-Bromo-4-fluoro-5-methylpyridine is from a technical guide by Benchchem.[1][2] Experimental data for 2-Bromo-5-methylpyridine and 3-Bromo-2-chloropyridine are sourced from ChemicalBook.[3][4] The 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from carbon-fluorine coupling.
Experimental Protocols
A generalized, yet detailed, methodology for acquiring high-quality ¹³C NMR spectra for pyridine derivatives is outlined below. This protocol is representative of standard practices in the field and serves as a reliable guide for experimental replication.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical acquisition parameters include:
-
Spectral Width: 0 to 200 ppm
-
Pulse Width: 30-degree pulse
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the ¹³C NMR analysis of a substituted pyridine and the structural comparison of the compounds discussed.
Caption: Workflow for 13C NMR Analysis.
Caption: Structural Relationships of Compared Compounds.
References
Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are indispensable intermediates, offering a versatile handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2-fluoro-5-methylpyridine against various chloropyridine isomers in three of the most powerful and widely utilized cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented herein is supported by experimental data to facilitate informed decisions in reaction design and optimization.
General Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, weaker C-X bonds lead to faster reactions. The established order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.
Therefore, it is anticipated that this compound will exhibit greater reactivity than its chloropyridine counterparts, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] The presence of the electron-withdrawing fluorine atom at the 2-position is expected to enhance the electrophilicity of the pyridine ring, potentially increasing the rate of oxidative addition for both bromo- and chloro-substituents compared to their non-fluorinated analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. The enhanced reactivity of the C-Br bond in this compound compared to the C-Cl bond in chloropyridines is evident in the milder conditions required to achieve high yields. While bromopyridines can often be coupled effectively using traditional palladium catalysts like Pd(PPh₃)₄, chloropyridines frequently necessitate the use of more active, sterically hindered phosphine ligands (e.g., Buchwald ligands) and higher temperatures to overcome the stronger C-Cl bond.
Table 1: Comparison of Reaction Conditions and Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | 85 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | 88 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 81 | [3] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | High | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of the halogen on the pyridine ring significantly influences the reaction conditions. The amination of bromopyridines can often be achieved under relatively mild conditions. In contrast, the coupling of chloropyridines generally requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, and elevated temperatures to facilitate the challenging oxidative addition of the C-Cl bond.[5]
Table 2: Comparison of Reaction Conditions and Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 16 | 83 | [7] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | - | High | [8] |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | 2-24 | 50-99 | [9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of C-I > C-Br >> C-Cl is particularly pronounced in this reaction. While bromopyridines are excellent substrates for Sonogashira couplings, often reacting at room temperature or with gentle heating, chloropyridines are significantly less reactive and typically require higher temperatures and more robust catalyst systems.[6]
Table 3: Comparison of Reaction Conditions and Yields in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92 | [1] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | >90 | [10][11] |
| 2-Amino-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
To an oven-dried reaction vessel, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), is added, followed by a degassed solvent system such as a 4:1 mixture of 1,4-dioxane and water. The reaction mixture is heated to 85-95 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloropyridine (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a bulky phosphine ligand (e.g., RuPhos, 0.04 mmol).[9] Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to 100 °C with vigorous stirring for the required time (typically 2-24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired aminopyridine.
General Procedure for Sonogashira Coupling of a Bromopyridine
To a Schlenk flask containing the bromopyridine (1.0 mmol), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).[12] The flask is evacuated and backfilled with argon three times. Anhydrous solvent, such as THF, and a base, typically an amine like triethylamine (3.0 mmol), are added via syringe, followed by the terminal alkyne (1.2 mmol).[12] The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to 100 °C) until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental catalytic cycles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 3-Bromo-2-fluoro-5-methylpyridine and Other Brominated Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, substituted pyridines are indispensable scaffolds for the development of novel therapeutics. Among these, brominated pyridines serve as versatile building blocks, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 3-Bromo-2-fluoro-5-methylpyridine with other key brominated pyridines, supported by experimental data to inform substrate selection in drug discovery pipelines.
Introduction to Brominated Pyridines in Synthesis
The reactivity of brominated pyridines in popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is critically influenced by the electronic environment of the pyridine ring and the position of the bromine atom. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle of these reactions. However, the presence and position of other substituents, such as fluoro and methyl groups, can further modulate this reactivity, offering a tunable platform for synthetic chemists.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of brominated pyridines are key determinants of their behavior in both reaction flasks and biological systems. The introduction of fluorine, as in this compound, can significantly alter properties like lipophilicity and metabolic stability, which are crucial in drug design.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₆H₅BrFN | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 190.01 g/mol | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| Boiling Point | ~186 °C | ~194.8 °C | ~173 °C | ~185.5 °C |
| XLogP3 | 2.3 | 1.4 | 1.4 | 1.4 |
Comparative Performance in Cross-Coupling Reactions
The utility of brominated pyridines as synthetic intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of the performance of this compound and other brominated pyridines in key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. Generally, electron-deficient pyridines exhibit higher reactivity.
| Brominated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [1] |
| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | RT | 0.5-2 | 75-95 | [2] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 1 | 95 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | 60-85 | [4] |
Note: Direct comparative data for this compound under identical conditions is limited in the literature. The data presented for other bromopyridines serves as a benchmark for expected reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical compounds.
| Brominated Pyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂, dppp | NaOtBu | Toluene | 80 | - | 55-98 | [5] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃, (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| Aryl Bromides | Heterocyclic amines | [Pd(allyl)Cl]₂, t-BuXPhos | NaOtBu | Toluene | 100 | - | Good | [7] |
Note: The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.[8][9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, a common transformation in the synthesis of complex molecules.
| Brominated Pyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | >90 | [10] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | Et₃N | NMP | 90 | 24 | 98 | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | 92 | [12] |
Note: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1] Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1] The reaction mixture is then heated with vigorous stirring (e.g., at 90-100 °C) and monitored by TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[6] Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed.[6] The reaction mixture is heated (e.g., to 80-110 °C) with stirring. Progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[10] Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, which can also serve as the solvent).[10] The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate key concepts related to the synthesis and application of pyridine derivatives.
Caption: Suzuki coupling of bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to Purity Analysis of 3-Bromo-2-fluoro-5-methylpyridine: GC-MS vs. Alternatives
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 3-Bromo-2-fluoro-5-methylpyridine is of paramount importance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this critical building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is crucial as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the experimental protocols for purity determination and presents a comparative analysis of the data obtained from GC-MS, HPLC, and NMR.
Experimental Protocols
A standardized workflow is essential for the consistent and unbiased analysis of this compound purity. This workflow is designed to not only quantify the main compound but also to identify and quantify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]
-
Instrumentation : A GC system coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable for pyridine derivatives.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode : Split injection is often used to prevent column overloading.
-
Oven Program : An optimized temperature program is crucial for good separation. A typical program might be: start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection : Electron Ionization (EI) mode at 70 eV is standard for creating reproducible mass spectra.
-
Sample Preparation : Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Data Analysis : Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase : A gradient of acetonitrile and water is often effective. The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection Wavelength : A wavelength where the compound has significant absorbance, for example, 254 nm, should be selected.
-
Sample Preparation : Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis : Purity is calculated based on the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. An internal standard with a known concentration can be added for quantitative analysis.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis : The purity can be determined by comparing the integral of a signal from the main compound to the integral of a signal from a known internal standard. Impurities can be identified by their characteristic chemical shifts and coupling constants.
Data Presentation: A Comparative Analysis
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural information, or high throughput. The following table summarizes the typical performance of GC-MS, HPLC, and NMR for the purity analysis of a compound like this compound.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Detection and quantification based on nuclear spin properties in a magnetic field. |
| Selectivity | High (based on both retention time and mass spectrum). | Moderate to High (based on retention time and UV spectrum). | Very High (structurally specific signals). |
| Sensitivity (Typical LOQ) | ng/mL to pg/mL range. | µg/mL to ng/mL range. | mg/mL range. |
| Precision (%RSD) | ≤ 5.0% | ≤ 2.0% | ≤ 1.0% |
| Accuracy (% Recovery) | 95.0% to 105.0% | 98.0% to 102.0% | 99.0% to 101.0% |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | ≥ 0.999 |
| Impurity Identification | Excellent (mass spectral libraries). | Limited (requires reference standards). | Excellent (structural elucidation). |
| Throughput | Moderate to High. | High. | Low to Moderate. |
| Cost | Moderate to High. | Low to Moderate. | High. |
Visualization of Workflows and Relationships
To better illustrate the processes and the interplay between these techniques, the following diagrams are provided.
Experimental workflow for purity analysis.
Logical comparison of analytical techniques.
Discussion and Recommendations
-
GC-MS is an excellent choice for both the identification and quantification of volatile impurities. Its high sensitivity and the availability of mass spectral libraries make it a powerful tool for identifying unknown byproducts from the synthesis of this compound. Potential impurities could include starting materials, residual solvents, or isomers formed during the synthesis.
-
HPLC-UV is a robust and widely used technique for routine purity analysis. It offers high precision and throughput, making it suitable for quality control in a manufacturing setting. While it is excellent for quantifying known impurities against a reference standard, its ability to identify unknown impurities is limited compared to MS and NMR.
-
NMR provides unparalleled structural information, making it the definitive method for structure confirmation and the identification of structurally similar impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard for the main component, as it can be quantified against a certified internal standard.
For a comprehensive purity analysis of this compound, a combination of these techniques is often the most effective approach. GC-MS and HPLC are well-suited for screening and quantifying impurities, while NMR is invaluable for definitive structural confirmation and accurate quantification. The choice of the primary technique will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. For routine quality control, a validated HPLC method is often sufficient, while for in-depth characterization and troubleshooting, the combined power of GC-MS and NMR is indispensable.
References
Confirming the Structure of Synthesized 3-Bromo-2-fluoro-5-methylpyridine: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 3-Bromo-2-fluoro-5-methylpyridine, presenting predicted spectral data and detailed experimental protocols. This information is benchmarked against commercially available isomers to provide a thorough analytical framework.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis with structural isomers.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.95 | d | ~1.5 | 1H | H-6 |
| ~ 7.45 | d | ~5.0 | 1H | H-4 |
| ~ 2.30 | s | - | 3H | -CH₃ |
Note: The chemical shifts are estimates. The doublet for H-6 is expected due to a small four-bond coupling to the fluorine atom (⁴JH-F). The doublet for H-4 is due to a three-bond coupling to the fluorine atom (³JH-F).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, J ≈ 245 Hz) | C-2 |
| ~148 (d, J ≈ 10 Hz) | C-4 |
| ~145 | C-6 |
| ~135 (d, J ≈ 25 Hz) | C-5 |
| ~110 (d, J ≈ 35 Hz) | C-3 |
| ~17 | -CH₃ |
Note: Carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Note: The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 pattern, which is a key diagnostic feature.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Methyl C-H stretching |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Comparison with Commercially Available Alternatives
For comparative analysis, several structural isomers of this compound are commercially available. These can be used as reference standards to confirm the successful synthesis of the target compound through chromatographic and spectroscopic techniques.
Table 5: Commercially Available Isomers
| Compound Name | CAS Number |
| 5-Bromo-2-fluoro-3-methylpyridine | 884494-49-9 |
| 2-Bromo-3-fluoro-5-methylpyridine | 34552-16-4 |
| 2-Bromo-5-fluoro-3-methylpyridine | 1211537-29-9 |
| 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of atoms.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer's probe.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak and the isotopic pattern to confirm the molecular formula. Interpret the fragmentation pattern to support the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Record a background spectrum.
-
Record the sample spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Analyze the absorption bands to identify characteristic functional groups.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship between analytical techniques and the confirmed chemical structure.
A Comparative Guide to Analytical Methods for the Quality Control of 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The stringent quality control of pharmaceutical intermediates is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). 3-Bromo-2-fluoro-5-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust analytical methods are crucial for its quality control, ensuring its identity, purity, and the absence of potentially harmful impurities. This guide provides a comparative overview of common analytical techniques for the quality control of this compound, complete with adaptable experimental protocols and a summary of their performance characteristics.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method is generally well-suited for the analysis of pyridine derivatives like this compound.
Experimental Protocol (Adapted from a similar compound)
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting condition could be 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but it is advisable to determine the UV maximum of this compound for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Comparative Analysis of 3-Bromo-2-fluoro-5-methylpyridine Quality from Representative Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quality of 3-Bromo-2-fluoro-5-methylpyridine, a key pharmaceutical intermediate, from three representative suppliers: Supplier A, Supplier B, and Supplier C. The quality of this starting material is critical as it directly impacts the purity, stability, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines the results of key analytical tests, provides detailed experimental protocols, and presents visual workflows to aid in the selection of a high-quality material provider.
Comparative Quality Analysis
The quality of this compound from three different lots, one from each supplier, was assessed based on several critical quality attributes. These attributes include purity by High-Performance Liquid Chromatography (HPLC), identification by Nuclear Magnetic Resonance (NMR) spectroscopy, residual solvent content, water content, and heavy metal contamination.
Table 1: Summary of Analytical Results
| Parameter | Specification | Supplier A | Supplier B | Supplier C | Method |
| Purity (HPLC) | ≥ 99.0% | 99.8% | 99.2% | 98.5% | HPLC-UV |
| Identification | Conforms to structure | Conforms | Conforms | Conforms | ¹H NMR |
| Related Substances | |||||
| Isomer 1 | ≤ 0.15% | 0.08% | 0.25% | 0.45% | HPLC-UV |
| Isomer 2 | ≤ 0.15% | 0.05% | 0.18% | 0.32% | HPLC-UV |
| Unknown Impurity | ≤ 0.10% | 0.03% | 0.09% | 0.15% | HPLC-UV |
| Residual Solvents | Toluene: ≤ 890 ppm | 150 ppm | 750 ppm | 950 ppm | GC-HS |
| Water Content | ≤ 0.5% | 0.1% | 0.3% | 0.6% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | < 10 ppm | 15 ppm | USP <231> |
Analysis Summary:
-
Supplier A consistently provided the material with the highest purity and the lowest levels of related substances and residual solvents.
-
Supplier B met the general purity specification, but with higher levels of isomeric impurities compared to Supplier A.
-
Supplier C failed to meet the purity specification and showed higher levels of all impurities, including a concerning level of residual toluene and water content.
Experimental Protocols
Detailed methodologies for the key analytical tests performed are provided below. These protocols are based on standard pharmaceutical quality control procedures.[3][4][5]
Purity and Related Substances by HPLC
This method is for the determination of purity and the quantification of related substances in this compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose due to its high sensitivity and resolution.[6][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Identification by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of small molecules.[8][9]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. The chemical shifts and coupling constants are compared to a reference spectrum.
Residual Solvent Analysis by GC-HS
This method determines the levels of residual solvents, which are organic volatile chemicals used in the manufacturing process.[10][11]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Sampler.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial: 40°C for 20 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 20 minutes at 240°C.
-
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Incubation Time: 60 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Water Content by Karl Fischer Titration
Karl Fischer titration is a specific method for the determination of water content.[12][13][14]
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent: Karl Fischer reagent with a known titer.
-
Solvent: Anhydrous methanol.
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water.
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel containing anhydrous methanol.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Heavy Metals Limit Test
This test is used to control the content of metallic impurities that are colored by sulfide ion.[15][16]
-
Method: USP General Chapter <231>, Method II.
-
Procedure:
-
A solution of the sample is prepared in a suitable solvent.
-
The pH is adjusted to between 3.0 and 4.0.
-
A freshly prepared hydrogen sulfide solution is added.
-
The color produced is compared to that of a standard lead solution treated in the same manner.
-
-
Acceptance Criteria: The color of the test solution is not darker than that of the standard solution.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for quality control testing.
Caption: Workflow for HPLC purity analysis.
Caption: Logical pathway for impurity identification.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 4. shriramlab.org [shriramlab.org]
- 5. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 6. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 7. moravek.com [moravek.com]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2-fluoro-5-methylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-fluoro-5-methylpyridine, ensuring adherence to safety protocols and regulatory compliance.
Core Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services. It is imperative that this compound is not introduced into the general waste stream or sewer systems.
Key Disposal Options:
-
Licensed Chemical Destruction Plant: The most recommended method is to send the material to a licensed chemical destruction facility.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]
-
Approved Waste Disposal Plant: Dispose of the contents and container by sending them to an approved waste disposal plant.[2][3]
Crucial Environmental Precautions:
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Prevent further spillage or leakage if it is safe to do so.
-
Discharge into the environment must be avoided.[4]
Quantitative Disposal Data
Specific quantitative data for the disposal of this compound, such as concentration limits for landfill or specific quantities for incineration, are not publicly available and are typically determined by local regulations and the capabilities of the licensed disposal facility. Always consult with your institution's environmental health and safety (EHS) department and the chosen waste disposal vendor to ensure compliance.
| Parameter | Value |
| EPA Waste Code | Not explicitly listed; consult local regulations. |
| Concentration Limits | Determined by the licensed disposal facility and local regulations. |
| Neutralization Agents | Not recommended for direct disposal. |
Accidental Release and Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Work in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[4]
-
Containment: Prevent further spillage or leakage.
-
Cleanup: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2] For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.
-
Disposal of Contaminated Materials: All materials used for cleanup should be collected and disposed of as hazardous waste in accordance with the procedures outlined above.[4]
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-2-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-2-fluoro-5-methylpyridine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated pyridine derivative that requires careful handling due to its potential hazards. It may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Based on data for pyridine, Butyl rubber or laminate film gloves are recommended for prolonged contact. Double-gloving with nitrile gloves may be suitable for incidental splash protection only; gloves must be changed immediately upon contamination.[1][2][3][4][5][6][7][8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Experimental Protocol: Safe Handling Procedure
This step-by-step guide outlines the safe handling of this compound, which may be a hygroscopic and light-sensitive solid.[9][10][11][12]
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, weighing paper, and waste containers.
-
PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.
Handling:
-
Weighing: If possible, weigh the compound inside the fume hood. If the balance is outside, tare a sealed container, add the compound to the container inside the fume hood, and then re-weigh the sealed container.
-
Dispensing: Use a spatula to handle the solid. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.
-
Reactions: If the compound is to be used in a reaction, add it slowly to the reaction vessel. Be aware of any potential exothermic reactions.
-
Storage: Keep the container tightly sealed when not in use to protect it from moisture and light.[9][10] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an emergency, follow these procedures.[13][14][15][16][17]
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Halogenated Waste: This compound is a halogenated organic. All waste, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.
-
Container Management: Keep the waste container securely sealed when not in use.
Disposal:
-
Labeling: Ensure the waste container is clearly labeled with its contents.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. research.usu.edu [research.usu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddpsinc.com [ddpsinc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. safety.charlotte.edu [safety.charlotte.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
